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  • Product: 6-Chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid
  • CAS: 929974-08-3

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Physicochemical Characteristics of 6-Chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid

Introduction: The Strategic Importance of a Multifunctional Building Block In the landscape of modern medicinal chemistry, the quinoline scaffold remains a cornerstone of drug design, forming the core of numerous antibac...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of a Multifunctional Building Block

In the landscape of modern medicinal chemistry, the quinoline scaffold remains a cornerstone of drug design, forming the core of numerous antibacterial, antifungal, and antimalarial agents.[1][2] The strategic functionalization of this privileged heterocycle allows for the fine-tuning of biological activity and pharmacokinetic properties. 6-Chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid emerges as a compound of significant interest to researchers and drug development professionals. It is a molecular architecture that combines four key features:

  • A Quinoline Core: A bicyclic aromatic system known for its ability to intercalate DNA and interact with various enzymatic targets.[2]

  • A Carboxylic Acid (C3): Provides a crucial handle for salt formation to enhance solubility, or for derivatization into esters and amides to create prodrugs or modulate target binding.

  • A Trifluoromethyl Group (C4): A powerful bioisostere for a methyl or ethyl group, the CF₃ moiety often enhances metabolic stability, increases membrane permeability, and can significantly improve binding affinity through favorable electrostatic interactions.[3]

  • A Chloro Substituent (C6): Modifies the electronic landscape of the quinoline ring and offers a potential site for further synthetic elaboration through cross-coupling reactions.

This guide provides an in-depth analysis of the known and predicted physicochemical characteristics of this compound, offers standardized protocols for its empirical determination, and contextualizes its relevance in synthetic and pharmaceutical applications. All work is presented with the understanding that this compound is intended for research use only.[4]

Section 1: Chemical Identity and Core Properties

A clear definition of the molecule's fundamental properties is the foundation of all subsequent research and development activities.

PropertyValueSource
IUPAC Name 6-Chloro-4-(trifluoromethyl)quinoline-3-carboxylic acidN/A
CAS Number 929974-08-3[4]
Molecular Formula C₁₁H₅ClF₃NO₂[4]
Molecular Weight 275.61 g/mol [4]
Physical Form Solid (predicted, likely off-white powder)[5]
Purity Typically ≥95-97% (as supplied by vendors)[6][7][8]
Storage Temperature 2-8°C, in a cool, dry, well-ventilated area[6]

Section 2: Physicochemical Properties - Data and Analysis

The physicochemical profile of a compound dictates its behavior from the lab bench to potential in-vivo applications. While some empirical data for this specific molecule is not publicly available, we can predict its properties based on its structure and provide context for their importance.

Physicochemical ParameterValue / Predicted BehaviorSignificance in Drug Development
Melting Point (°C) Data not available.A sharp melting point is a primary indicator of purity.
Aqueous Solubility Predicted to be low in neutral water, higher in basic solutions.Impacts formulation, dissolution rate, and oral bioavailability.
pKa Predicted ~3.5 - 4.5 (for the carboxylic acid).Determines the ionization state at physiological pH (7.4), which governs solubility, absorption, and cell permeability.
LogP Predicted to be moderately high.Indicates lipophilicity, affecting membrane transport, protein binding, and metabolism.
Acidity (pKa)

The carboxylic acid function is the most significant determinant of the compound's acid-base properties. The pKa value indicates the pH at which the compound exists as a 50:50 mixture of its protonated (neutral) and deprotonated (anionic) forms. For a carboxylic acid on an aromatic scaffold, the pKa is typically in the range of 3.5 to 4.5. At physiological pH, the molecule will be almost entirely in its deprotonated, carboxylate form, which is more water-soluble but less able to passively diffuse across lipid membranes. Understanding this value is critical for designing appropriate formulation strategies and interpreting data from cell-based assays.

Section 3: Spectroscopic Profile (Structural Elucidation)

Spectroscopic analysis provides an unambiguous confirmation of a molecule's structure. While a definitive spectrum for this compound is not published, we can predict the key features based on established principles and data from closely related analogs.[3][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum is expected to show signals in the aromatic region (approx. 7.5-9.0 ppm) corresponding to the protons on the quinoline ring. The precise chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the chlorine and trifluoromethyl groups. A broad singlet for the carboxylic acid proton will likely appear far downfield (>10 ppm), though it may be subject to exchange with residual water in the solvent.

  • ¹³C NMR: Key signals would include the carbonyl carbon of the carboxylic acid (~165-170 ppm), the carbons of the quinoline ring, and the carbon of the trifluoromethyl group, which will appear as a characteristic quartet due to coupling with the fluorine atoms (¹JCF ≈ 275 Hz).[3]

  • ¹⁹F NMR: A strong singlet is expected around -62 ppm, which is a typical chemical shift for a CF₃ group attached to an aromatic ring.[3][9]

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by characteristic absorption bands that confirm the presence of the key functional groups:

  • O-H Stretch: A very broad band from ~2500-3300 cm⁻¹ for the carboxylic acid hydroxyl group.

  • C=O Stretch: A strong, sharp absorption at ~1700-1730 cm⁻¹ for the carbonyl of the carboxylic acid.

  • C=C/C=N Stretches: Multiple bands in the 1500-1650 cm⁻¹ region corresponding to the quinoline ring.

  • C-F Stretches: Strong, intense bands in the 1100-1350 cm⁻¹ region.

Mass Spectrometry (MS)

In a high-resolution mass spectrum (HRMS), the compound would show a distinct isotopic pattern for the molecular ion [M]+ due to the presence of one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This provides a powerful confirmation of the elemental formula.

Section 4: Proposed Synthesis and Reactivity

Understanding the synthesis of the title compound provides insight into potential impurities and its inherent chemical stability. A plausible and efficient route is the Gould-Jacobs reaction , a well-established method for constructing the quinoline-4-one core.

synthesis_pathway cluster_start Starting Materials cluster_process Reaction Sequence cluster_end Final Product A 4-Chloroaniline C Step 1: Condensation (Formation of enamine intermediate) A->C B Diethyl 2-(ethoxymethylene)-3,3,3-trifluoro-succinate (or similar malonate derivative) B->C D Step 2: Thermal Cyclization (High temperature, Dowtherm A) C->D Heat E Step 3: Saponification (NaOH, then H₃O⁺) D->E Hydrolysis F 6-Chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid E->F Acidification caption Figure 1: Plausible Gould-Jacobs Synthesis Pathway.

Caption: Figure 1: Plausible Gould-Jacobs Synthesis Pathway.

Reactivity Insights: The carboxylic acid is the primary site of reactivity, readily undergoing esterification or amidation under standard conditions. This allows the compound to be easily incorporated into larger, more complex molecules, fulfilling its role as a versatile synthetic intermediate.

Section 5: Experimental Protocols for Physicochemical Characterization

For researchers who need to empirically verify the properties of this compound, the following standardized protocols are recommended. These methods are designed to be self-validating and use widely available laboratory equipment.

characterization_workflow cluster_input Sample Receipt cluster_analysis Analytical Procedures cluster_output Data Output start Receive Sample: 6-Chloro-4-(trifluoromethyl) quinoline-3-carboxylic acid purity 1. Purity & Identity (HPLC, LC-MS, NMR) start->purity Initial Check mp 2. Melting Point (Capillary Method) purity->mp If pure sol 3. Solubility (Shake-Flask Method) purity->sol If pure pka 4. pKa Determination (Potentiometric Titration) purity->pka If pure report Comprehensive Physicochemical Profile mp->report sol->report pka->report caption Figure 2: Workflow for Physicochemical Characterization.

Caption: Figure 2: Workflow for Physicochemical Characterization.

Protocol: Melting Point Determination (Capillary Method)
  • Preparation: Ensure the sample is dry and finely powdered.

  • Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in a calibrated melting point apparatus.

  • Heating: Heat rapidly to about 20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.

  • Observation: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. A narrow range (<2°C) indicates high purity.

Protocol: Aqueous Solubility Determination (Shake-Flask Method)
  • Preparation: Add an excess amount of the solid compound to a known volume of purified water (or a relevant buffer, e.g., pH 7.4 phosphate-buffered saline) in a sealed, screw-cap vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Allow the suspension to settle. Centrifuge or filter the sample to separate the saturated supernatant from the excess solid.

  • Quantification: Accurately dilute a known volume of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is reported in units such as mg/mL or µM.

Protocol: pKa Determination via Potentiometric Titration
  • Solution Prep: Accurately weigh and dissolve a sample of the compound in a suitable co-solvent/water mixture (e.g., 50:50 methanol/water) to ensure solubility of both the acidic and basic forms.

  • Titration Setup: Place the solution in a jacketed beaker at a constant temperature (25°C), immerse a calibrated pH electrode, and stir continuously.

  • Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette. Record the pH of the solution after each addition.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the midpoint of the steep rise in the titration curve). Alternatively, the pKa can be calculated from the first derivative of the plot.

Section 6: Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, data from closely related quinoline carboxylic acids provide a strong basis for safe handling procedures.[5][10]

  • Health Hazards: Expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation upon inhalation of dust.[5]

  • Precautionary Statements:

    • Prevention: Wash hands and exposed skin thoroughly after handling. Wear protective gloves, eye protection, and face protection. Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust.[5]

    • Response:

      • IF ON SKIN: Wash with plenty of soap and water.[5]

      • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

      • IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5]

  • Storage: Store in a well-ventilated place. Keep the container tightly closed and store in a cool, dry environment, as some related structures are sensitive to moisture.[5] A recommended storage temperature is 2-8°C.[6]

Conclusion

6-Chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid is a strategically designed synthetic building block with significant potential for application in drug discovery and materials science. Its key physicochemical characteristics—notably its acidity, predicted lipophilicity, and spectroscopic profile—are direct consequences of its unique combination of functional groups. While empirical data for some properties are yet to be published, this guide provides a robust framework for its characterization, safe handling, and synthetic application, empowering researchers to leverage its full potential in their scientific endeavors.

References

  • DC Fine Chemicals. (2024, November 4). Safety Data Sheet. Retrieved from [Link]

  • Jiang, B., Dong, J., Jin, Y., Du, X., & Xu, M. (2008). The First Proline-Catalyzed Friedlander Annulation: Regioselective Synthesis of 2-Substituted Quinoline Derivatives. European Journal of Organic Chemistry, Supporting Information. Retrieved from [Link]

  • PubChem. (n.d.). 6-chloro-3-oxo-4H-quinoline-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. Chemical Science. Retrieved from [Link]

  • Lin, H.-C. (2022, April 27). Tasks in NMR data analysis for Nature Products. Institute of Biological Chemistry, Academia Sinica.
  • Devarajegowda, H. C., Arunkashi, H. K., Vepuri, S. B., Chidananda, N., & Prasad, V. D. J. (n.d.). 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Quinoline-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Belal, F., et al. (2025, December 9). Analytical methods for the determination of some selected 4-quinolone antibacterials.
  • Anonymous. (2006, September 1). Synthesis of 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid and propargyl 6-chloro-2-(propargyloxy)quinoline-4-carboxylate. MDPI. Retrieved from [Link]

  • Beilstein Journals. (2021, December 1). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Retrieved from [Link]

  • ResearchGate. (2019, January 9). Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. Retrieved from [Link]

  • Cheméo. (n.d.). 4-Chloro-6-fluoro- quinoline-3-carboxylic acid. Retrieved from [Link]

  • PubMed. (2003, November 15). Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives as potential antimicrobial agents. Retrieved from [Link]

  • MDPI. (2025, April 3). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and antibacterial activity of novel 7-substituted-6-fluoro-1- fluoromethyl-4-oxo-4H-[1,3thiazeto[3,2-a]quinoline-3-carboxylic acid derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). EP0113432A1 - Chloromethyl quinoline derivatives, process for their preparation and their use.
  • PubChemLite. (n.d.). 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid. Retrieved from [Link]

  • Kutt, A., et al. (2012). Table of pKa values in water, acetonitrile (MeCN), 1,2-Dichloroethane (DCE) and the Gas Phase. Journal of Physical Organic Chemistry. Retrieved from [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link].ucla.edu/~rwilliam/pKa_Tables.pdf)

Sources

Exploratory

Introduction: The Significance of Fluorinated Quinolines in Modern Drug Discovery

An In-Depth Technical Guide to the Synthesis of 6-Chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic ag...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis of 6-Chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic introduction of fluorine-containing substituents, such as the trifluoromethyl (CF₃) group, can dramatically enhance a molecule's pharmacological profile. The CF₃ group is known to improve metabolic stability, increase membrane permeability, and enhance binding affinity by altering electronic properties. 6-Chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid is a key building block in the development of novel therapeutics, including potent inhibitors of HIV-1 integrase.[1] This guide provides a detailed examination of the primary synthetic pathways to this valuable compound, focusing on the underlying chemical principles, step-by-step protocols, and critical process parameters for researchers in drug development.

Retrosynthetic Analysis: A Logic-Driven Approach to Synthesis Design

A retrosynthetic analysis of the target molecule reveals a logical path for its construction. The core quinoline ring system is typically formed via a cyclization reaction involving a substituted aniline. The key disconnection breaks the bond between the nitrogen (N1) and the carbon at position 8a, and the bond between carbons 4 and 4a. This points to a strategy that joins a 4-chloroaniline precursor with a three-carbon chain that already contains the trifluoromethyl and a masked carboxylic acid functionality. This approach forms the basis of the most common and effective synthesis methods, such as the Gould-Jacobs reaction and its variations.

Caption: Retrosynthetic analysis of the target molecule.

Primary Synthesis Pathway: The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a powerful and versatile method for constructing the quinoline core.[2] The classical approach involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature thermal cyclization.[3][4] For the synthesis of our specific target, a variation utilizing a trifluoromethylated building block is employed. The overall process can be broken down into three main stages: condensation, cyclization, and saponification.

Workflow Overview

G start Starting Materials: 4-Chloroaniline Trifluoromethylated Malonate Ester step1 Step 1: Condensation (Formation of Anilinomethylenemalonate) start->step1 step2 Step 2: Thermal Cyclization (Quinoline Ring Formation) step1->step2 step3 Step 3: Saponification (Ester Hydrolysis) step2->step3 product Final Product: 6-Chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid step3->product

Caption: Key stages of the Gould-Jacobs synthesis pathway.

Step 1: Condensation

The synthesis begins with the nucleophilic substitution reaction between 4-chloroaniline and a suitable trifluoromethylated malonate derivative, such as diethyl 2-(ethoxymethylidene)-3-oxobutanoate or a similar activated carbonyl compound. The amino group of the aniline attacks the electron-deficient double bond of the malonate, leading to the elimination of ethanol and the formation of the key intermediate, a substituted anilinomethylenemalonate.

  • Causality: This step is typically performed under neat conditions or in a solvent like ethanol. Microwave irradiation has been shown to significantly reduce reaction times from hours to minutes while maintaining comparable yields to conventional heating.

Step 2: Thermal Cyclization

This is the critical ring-forming step and requires substantial thermal energy. The anilinomethylenemalonate intermediate undergoes an intramolecular 6-electron electrocyclization.[2] This reaction is typically carried out in a high-boiling point solvent, such as diphenyl ether or Dowtherm A, at temperatures exceeding 250 °C.[3] The high temperature is necessary to overcome the activation energy barrier for the cyclization.

  • Expert Insight: A significant advancement in this step is the use of Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid). This reagent acts as a powerful catalyst, enabling the cyclization to occur at much milder temperatures (80–100 °C) with excellent yields, thereby avoiding the harsh conditions of traditional thermal methods. Microwave-assisted synthesis has also proven effective, offering rapid heating and precise temperature control, which can improve yields and minimize degradation.[5]

Step 3: Saponification

The final step is the hydrolysis of the ethyl ester group to the desired carboxylic acid. This is a standard saponification reaction, achieved by heating the ester intermediate with a strong base, typically an aqueous solution of sodium hydroxide or potassium hydroxide.[3] Subsequent acidification of the reaction mixture with a strong acid, like hydrochloric acid, protonates the carboxylate salt, causing the final product to precipitate out of the solution.

Detailed Experimental Protocol

The following protocol is a representative procedure adapted from established methodologies for synthesizing analogous 6-chloro-4-oxo-quinoline-3-carboxylates. Researchers should perform appropriate risk assessments before proceeding.

Part A: Synthesis of Ethyl 6-chloro-4-oxo-1,4-dihydro-4-(trifluoromethyl)quinoline-3-carboxylate (Intermediate)

  • Condensation: In a round-bottom flask, combine 4-chloroaniline (1.0 eq) and ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate (1.1 eq). The mixture can be heated conventionally in refluxing ethanol for 2-3 hours or subjected to microwave irradiation (e.g., 150 °C for 10-15 minutes) for a more rapid reaction. Monitor the disappearance of the starting aniline by Thin Layer Chromatography (TLC).

  • Workup 1: Once the reaction is complete, cool the mixture. The intermediate anilinomethylene malonate may precipitate and can be collected by filtration. If it remains in solution, remove the solvent under reduced pressure.

  • Cyclization: Add the crude intermediate to a flask containing Eaton's reagent (approx. 10x the weight of the intermediate). Heat the mixture at 80-100 °C for 2-4 hours, monitoring the reaction progress by TLC.

  • Workup 2: Carefully pour the cooled reaction mixture onto crushed ice. The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Purification: Dry the crude solid. Recrystallization from a suitable solvent like ethanol or acetic acid can be performed to obtain the pure intermediate ester.

Part B: Synthesis of 6-Chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid (Final Product)

  • Saponification: Suspend the dried intermediate ester from Part A in a 10% aqueous solution of sodium hydroxide (approx. 5-10 mL per gram of ester).

  • Heating: Heat the mixture to reflux for 1-2 hours. The solid should dissolve as the saponification proceeds. Monitor the reaction by TLC until the starting ester is completely consumed.

  • Acidification: Cool the reaction mixture in an ice bath. Slowly and carefully acidify the solution to a pH of approximately 2-3 by adding concentrated hydrochloric acid dropwise with stirring. A thick precipitate of the final product will form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake extensively with cold water to remove any residual salts.

  • Drying: Dry the purified product in a vacuum oven at 60-80 °C to a constant weight.

Alternative Synthetic Approaches

While the Gould-Jacobs pathway is robust, other methods exist for constructing the quinoline core, which may be advantageous depending on the availability of starting materials.

  • Friedländer Annulation: This method involves the condensation of a 2-amino-5-chlorobenzaldehyde or ketone with a compound containing an active methylene group, such as ethyl 4,4,4-trifluoroacetoacetate, typically under base or acid catalysis.[6]

  • Vilsmeier-Haack Based Routes: Acetanilides can be converted into 2-chloroquinoline-3-carbaldehydes using a Vilsmeier reagent (POCl₃/DMF).[7] This aldehyde can then be oxidized to the corresponding carboxylic acid. Subsequent introduction of the trifluoromethyl group would be required, representing a more complex, multi-step pathway.

  • Palladium-Catalyzed Carbonylation: Certain methods utilize palladium catalysis to introduce the carboxylate group via carbonylation of suitably functionalized precursors, such as 1-(2-aminoaryl)-2-yn-1-ols.[8]

Comparative Summary of Synthetic Pathways

PathwayKey PrecursorsConditionsAdvantagesDisadvantages
Gould-Jacobs 4-Chloroaniline, Trifluoromethylated MalonateHigh Temperature or Catalysis (Eaton's Reagent)Convergent, reliable, good yields.Requires high temperatures or specialized reagents.
Friedländer Annulation 2-Amino-5-chlorobenzophenone, Ethyl 4,4,4-trifluoroacetoacetateAcid or Base CatalysisOften proceeds under milder conditions.Requires more complex substituted aniline precursors.
Vilsmeier-Haack 4-ChloroacetanilidePOCl₃, DMF, then oxidationReadily available starting materials.Multi-step, potentially lower overall yield.[7]

Conclusion

The synthesis of 6-Chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid is most effectively achieved through a modified Gould-Jacobs reaction. This pathway offers a convergent and reliable route from commercially available starting materials. The use of modern techniques, such as microwave-assisted synthesis or catalysts like Eaton's reagent, can significantly improve reaction efficiency by enabling milder conditions and shorter reaction times. Understanding the mechanistic underpinnings of this and alternative pathways allows researchers to optimize conditions and adapt these powerful synthetic tools for the creation of novel and complex quinoline derivatives for drug discovery and development.

References

  • Gould–Jacobs reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • WO2015198349A1 - A one pot synthesis of 3-substituted quinoline carboxylates and its derivatives - Google Patents. (n.d.).
  • Synthesis of quinolines - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent - MDPI. (2025, November 13). Retrieved from [Link]

  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - Taylor & Francis. (2016, September 2). Retrieved from [Link]

  • Gould-Jacobs reaction - wikidoc. (2012, August 9). Retrieved from [Link]

  • Methods for the synthesis of quinoline‐3‐carboxamides. - ResearchGate. (n.d.). Retrieved from [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS - IIP Series. (n.d.). Retrieved from [Link]

  • CN101781247B - New method for synthesizing substituted 3-quinoline carboxylic acid and analogue - Google Patents. (n.d.).
  • Versatile Synthesis of Quinoline-3-Carboxylic Esters and Indol-2-Acetic Esters by Palladium-Catalyzed Carbonylation of 1-(2-Aminoaryl)-2-Yn-1-Ols | The Journal of Organic Chemistry - ACS Publications. (2008, June 10). Retrieved from [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. (n.d.). Retrieved from [Link]

  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC - Biotage. (n.d.). Retrieved from [Link]

  • Metal-free three-component assemblies of anilines, α-keto acids and alkyl lactates for quinoline synthesis and their anti-inflammatory activity - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • Highly Efficient Synthesis of Novel Fluorine Bearing Quinoline-4-carboxylic Acid and the Related Compounds as Amylolytic Agents - Scirp.org. (n.d.). Retrieved from [Link]

  • Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives as potential antimicrobial agents - PubMed. (2003, November 15). Retrieved from [Link]

  • Synthesis of 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid and propargyl 6-chloro-2-(propargyloxy)quinoline-4-carboxylate - MDPI. (2006, September 1). Retrieved from [Link]

  • EP2821398A1 - Method for preparation of 6-trifluoromethylpyridine-3-carboxylic acid derivatives from 4,4,4-trifluoro-3-aminobutanoates - Google Patents. (n.d.).
  • Design, Practical Synthesis, and Biological Evaluation of Novel 6-(Pyrazolylmethyl)-4-quinoline-3-carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors - MDPI. (2012, September 6). Retrieved from [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC. (n.d.). Retrieved from [Link]

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Protocols & Analytical Methods

Method

Protocol for synthesizing 6-Chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid derivatives

Application Note: Protocol for the Synthesis of 6-Chloro-4-(trifluoromethyl)quinoline-3-carboxylic Acid Derivatives Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To prov...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Protocol for the Synthesis of 6-Chloro-4-(trifluoromethyl)quinoline-3-carboxylic Acid Derivatives

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a robust, self-validating, and high-yield synthetic protocol for accessing sterically hindered 4-(trifluoromethyl)quinoline-3-carboxylic acid scaffolds and their amide derivatives.

Strategic Design & Mechanistic Rationale

The 4-(trifluoromethyl)quinoline scaffold is a highly privileged pharmacophore in drug discovery, known to significantly enhance metabolic stability, lipophilicity, and target binding affinity[1]. However, traditional syntheses of this core—such as the condensation of anilines with trifluoromethylated enones using polyphosphoric acid (PPA) or harsh Lewis acids—often suffer from poor regioselectivity, low yields, or partial degradation of the sensitive -CF3 group.

To circumvent these limitations, this protocol employs a modified Friedländer Aza-Annulation utilizing Proline potassium salt (Proline-K) as a bifunctional organocatalyst[2]. By reacting an ortho-trifluoroacetyl aniline (specifically 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethan-1-one) with ethyl acetoacetate, we achieve complete regiocontrol under mild, redox-neutral conditions[3].

The causality behind this strategic choice is threefold:

  • Preservation of the CF3 Group: Proline-K provides a mild, basic environment that prevents the acid-catalyzed hydrolysis of the trifluoromethyl group[2].

  • Overcoming Steric Hindrance: The subsequent saponification of the ester and amidation of the carboxylic acid are severely hindered by the adjacent 2-methyl and 4-CF3 groups. We utilize a highly oxophilic LiOH system for hydrolysis and the highly reactive HATU coupling reagent to force the amidation to completion.

  • Self-Validating Progression: Each intermediate presents distinct, easily trackable chromophoric shifts and mass spectrometric signatures, ensuring the chemist can validate the reaction in real-time.

Workflow & Mechanistic Visualization

SyntheticWorkflow A 1-(2-Amino-5-chlorophenyl) -2,2,2-trifluoroethan-1-one C Ethyl 6-chloro-2-methyl-4- (trifluoromethyl)quinoline -3-carboxylate A->C Proline-K, EtOH 80°C, 2-4 h B Ethyl Acetoacetate B->C D 6-Chloro-2-methyl-4- (trifluoromethyl)quinoline -3-carboxylic acid C->D LiOH, THF/H2O RT, 12 h E Amide Derivatives (Target Library) D->E R-NH2, HATU DIPEA, RT

Fig 1. Three-step synthetic workflow for 4-(trifluoromethyl)quinoline-3-carboxylic acid derivatives.

CatalyticCycle N1 1. Dual Activation Proline-K activates active methylene N2 2. Schiff Base Formation Aniline condenses with ketone N1->N2 N3 3. Intramolecular Aldol Methylene attacks CF3-ketone N2->N3 N4 4. Dehydration & Cyclization Ring closure N3->N4 N5 5. Aromatization 4-CF3 Quinoline Core Formed N4->N5

Fig 2. Mechanistic causality of the Proline-K catalyzed Friedländer aza-annulation.

Quantitative Data & Analytical Expectations

StepTarget Intermediate / ProductExpected YieldTimeLC-MS Shift (ESI+)TLC Rf (Hex:EtOAc 4:1)
1 Ethyl 6-chloro-2-methyl-4-(trifluoromethyl)quinoline-3-carboxylate85–92%2–4 hm/z 318.0 [M+H]⁺0.55 (Strong UV active)
2 6-Chloro-2-methyl-4-(trifluoromethyl)quinoline-3-carboxylic acid90–95%12 hm/z 290.0 [M+H]⁺0.10 (Tailing)
3 Amide Derivative (e.g., Morpholine amide)75–85%4–6 hm/z 359.1 [M+H]⁺0.35

Step-by-Step Experimental Protocols

Step 1: Proline-K Catalyzed Friedländer Annulation

Causality: Proline-K acts as a bifunctional catalyst. The carboxylate moiety deprotonates the active methylene of ethyl acetoacetate, while the secondary amine facilitates Schiff base formation with the aniline, driving the intramolecular aldol condensation toward the highly electrophilic CF3-ketone[2].

  • Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethan-1-one (1.0 eq, 10.0 mmol, 2.23 g) and ethyl acetoacetate (1.2 eq, 12.0 mmol, 1.56 g).

  • Solvent & Catalyst: Suspend the reagents in absolute ethanol (25 mL). Add Proline potassium salt (20 mol%, 2.0 mmol, 0.30 g)[3].

  • Reaction: Heat the mixture to 80 °C (reflux) under an argon atmosphere.

  • In-Process Control (IPC): The initial bright yellow solution will darken to a deep amber. Monitor via TLC (Hexane:EtOAc 4:1). The starting material (Rf ~0.3) should be completely consumed within 2 to 4 hours, replaced by a bright blue-fluorescent spot under 254 nm UV (Rf ~0.55).

  • Workup: Cool the reaction to room temperature and concentrate under reduced pressure. Dissolve the crude residue in EtOAc (50 mL), wash with water (2 × 20 mL) and brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate. Purify via flash column chromatography (Silica gel, gradient 0% to 10% EtOAc in Hexanes) to afford the pure ester.

Step 2: Sterically Driven Saponification

Causality: The ester is flanked by a methyl group and a bulky CF3 group. Standard NaOH/MeOH conditions will stall. Using LiOH in a biphasic THF/H₂O system allows the lithium ion to tightly coordinate with the carbonyl oxygen, increasing its electrophilicity and forcing the hydroxide attack.

  • Setup: Dissolve the ester intermediate from Step 1 (1.0 eq, 5.0 mmol, 1.58 g) in a 3:1 mixture of THF and deionized water (20 mL).

  • Reagent Addition: Add Lithium hydroxide monohydrate (LiOH·H₂O) (3.0 eq, 15.0 mmol, 0.63 g) in one portion.

  • Reaction: Stir vigorously at room temperature for 12 hours.

  • IPC: Monitor by LC-MS. The peak at m/z 318.0 must fully transition to m/z 290.0.

  • Workup & Isolation: Evaporate the THF under reduced pressure. Dilute the remaining aqueous layer with 10 mL of water and wash with diethyl ether (10 mL) to remove unreacted ester.

  • Precipitation: Cool the aqueous layer in an ice bath and slowly acidify with 1M HCl to pH ~2–3. A dense white precipitate will form immediately. Collect the solid via vacuum filtration, wash with ice-cold water, and dry under high vacuum for 24 hours to yield the pure carboxylic acid.

Step 3: Amidation (Derivatization)

Causality: Due to extreme steric shielding around the -COOH group, traditional carbodiimides (EDC/DCC) will fail to form the active ester. HATU generates a highly reactive HOAt-ester intermediate that easily undergoes nucleophilic attack by the incoming amine.

  • Activation: In a dry 50 mL flask, dissolve the carboxylic acid (1.0 eq, 2.0 mmol, 0.58 g) in anhydrous DMF (10 mL). Add HATU (1.2 eq, 2.4 mmol, 0.91 g) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 6.0 mmol, 1.05 mL). Stir for 15 minutes at room temperature. The solution will turn pale yellow, indicating the formation of the active ester.

  • Coupling: Add the desired amine (e.g., Morpholine, 1.5 eq, 3.0 mmol, 0.26 mL) dropwise.

  • Reaction: Stir at room temperature for 4 to 6 hours.

  • IPC: Validate completion via LC-MS (appearance of m/z 359.1 for the morpholine derivative).

  • Workup: Quench the reaction by pouring it into 30 mL of a 5% aqueous LiCl solution (this effectively pulls the DMF into the aqueous phase). Extract with EtOAc (3 × 15 mL). Wash the combined organic layers with 0.5M HCl, saturated NaHCO₃, and brine.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (DCM:MeOH 95:5) to isolate the final 6-chloro-4-(trifluoromethyl)quinoline-3-carboxamide derivative.

References

  • Du, X. L.; Jiang, B.; Li, Y. C. "Proline potassium salt: a superior catalyst to synthesize 4-trifluoromethyl quinoline derivatives via Friedlander annulation." Tetrahedron 2013, 69(35), 7481-7486. URL:[Link]

  • Jiang, B. et al. "The First Proline-Catalyzed Friedlander Annulation: Regioselective Synthesis of 2-Substituted Quinoline Derivatives." Eur. J. Org. Chem. 2008, 2008(16), 2693-2696. URL:[Link]

  • "Access to 4-Trifluoromethyl Quinolines via Cu-Catalyzed Annulation Reaction of Ketone Oxime Acetates with ortho-Trifluoroacetyl Anilines under Redox-Neutral Conditions." J. Org. Chem. 2022, 87(10), 6891–6899. URL:[Link]

Sources

Application

Using 6-Chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid as a precursor in organic synthesis

Application Notes & Protocols: 6-Chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid A Versatile Precursor for Advanced Organic Synthesis in Drug Discovery Introduction: The Strategic Value of a Multifunctional Buildin...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols: 6-Chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid

A Versatile Precursor for Advanced Organic Synthesis in Drug Discovery

Introduction: The Strategic Value of a Multifunctional Building Block

6-Chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid is a highly functionalized heterocyclic compound that serves as a strategic building block in modern medicinal chemistry. Its structure incorporates three key features that make it exceptionally valuable for the synthesis of novel therapeutic agents:

  • The Quinoline Core: The quinoline scaffold is a privileged structure in pharmacology, forming the backbone of numerous drugs with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimalarial properties.[1][2][3]

  • The Trifluoromethyl (CF₃) Group: This electron-withdrawing group significantly modulates the physicochemical properties of the parent molecule, often enhancing metabolic stability, membrane permeability, and binding affinity to target proteins.

  • Dual Orthogonal Reactive Sites: The molecule possesses two distinct and chemoselectively addressable functional groups: a carboxylic acid at the C-3 position and a chloro-substituent at the C-6 position. This "orthogonal" reactivity allows for sequential, controlled modifications, enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[4]

This guide provides an in-depth analysis of the compound's reactivity and offers detailed, field-proven protocols for its application in key synthetic transformations.

Physicochemical Properties

A clear understanding of the precursor's physical properties is essential for proper handling, reaction setup, and purification.

PropertyValueSource
CAS Number 929974-08-3[5]
Molecular Formula C₁₁H₅ClF₃NO₂[5]
Molecular Weight 275.61 g/mol [5]
Appearance Typically an off-white to yellow solidSupplier Data
Solubility Soluble in polar aprotic solvents (DMF, DMSO), sparingly soluble in alcohols, and generally insoluble in water.General Chemical Knowledge

Core Reactivity and Synthetic Potential

The synthetic utility of 6-Chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid stems from its two primary reactive centers. The carboxylic acid group is readily transformed into amides, esters, and other derivatives, while the C-6 chloro group is an excellent handle for palladium-catalyzed cross-coupling reactions.

G cluster_main Synthetic Pathways cluster_products Derivative Classes A 6-Chloro-4-(trifluoromethyl)quinoline- 3-carboxylic acid B Amide Derivatives A->B Amide Coupling (e.g., HATU, EDC) C Ester Derivatives A->C Esterification (e.g., Fischer, Mitsunobu) D 6-Aryl Derivatives A->D Suzuki Coupling (Ar-B(OH)₂, Pd cat.) E 6-Amino Derivatives A->E Buchwald-Hartwig Amination (R₂NH, Pd cat.)

Caption: Key synthetic transformations of the title compound.

Detailed Experimental Protocols

The following protocols are presented as robust starting points for laboratory synthesis. Researchers should adapt and optimize these conditions based on the specific substrates employed.

Protocol 1: Amide Bond Formation via HATU Coupling

This protocol details the formation of an amide bond, one of the most common and critical reactions in medicinal chemistry.[6][7] The use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is recommended for its high efficiency, rapid reaction rates, and ability to minimize racemization, particularly with complex or sterically demanding amines.[8][9][10]

Expertise & Causality:

  • Why HATU? HATU is an aminium-based coupling reagent that generates a highly reactive OAt-active ester intermediate.[8][11] The 7-aza-benzotriazole (HOAt) leaving group is superior to the standard HOBt, providing faster kinetics and reduced side reactions.[12]

  • Why an Anhydrous Solvent? Water acts as a competing nucleophile, hydrolyzing the active ester back to the carboxylic acid and reducing the yield.[8] DMF (N,N-Dimethylformamide) is an excellent choice due to its high polarity, which aids in dissolving the reactants, and its aprotic nature.

  • Why a Non-Nucleophilic Base? A tertiary amine base like DIPEA (N,N-Diisopropylethylamine) is required to deprotonate the carboxylic acid, initiating the reaction.[10] It is sterically hindered and does not compete with the primary/secondary amine nucleophile.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under an inert atmosphere (e.g., Argon or Nitrogen).[8]

  • Reagent Charging:

    • To the flask, add 6-Chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid (1.0 eq).

    • Add anhydrous DMF (to make a ~0.1 M solution). Stir until fully dissolved.

  • Activation:

    • Add DIPEA (2.5 eq) to the solution and stir for 2 minutes.

    • Add HATU (1.1 eq) in one portion.

    • Stir the reaction mixture at room temperature for 20-30 minutes. This is the activation period where the OAt-ester is formed.[8]

  • Amine Addition: Add the desired primary or secondary amine (1.05 eq) to the activated mixture, either neat (if liquid) or as a solution in a minimal amount of anhydrous DMF.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed (typically 1-4 hours).

  • Work-up:

    • Once complete, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with 5% aqueous LiCl solution (to help remove DMF), saturated aqueous NaHCO₃, and finally, brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.

Protocol 2: Suzuki-Miyaura Cross-Coupling at the C-6 Position

This protocol enables the formation of a C-C bond at the C-6 position, a powerful method for introducing aryl or heteroaryl substituents to explore SAR.[1] The Suzuki-Miyaura reaction is renowned for its functional group tolerance and operational simplicity.[13][14][15]

Expertise & Causality:

  • Catalytic Cycle: The reaction proceeds via a well-established palladium catalytic cycle involving three key steps: Oxidative Addition of the chloroquinoline to a Pd(0) species, Transmetalation with an activated boronic acid, and Reductive Elimination to form the product and regenerate the Pd(0) catalyst.[15][16]

  • Choice of Catalyst & Ligand: While Pd(PPh₃)₄ can be effective, modern catalyst systems using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) with a Pd(OAc)₂ or Pd₂(dba)₃ precursor often provide higher yields and broader substrate scope, especially for less reactive aryl chlorides.[13][17]

  • Role of the Base: The base (e.g., K₂CO₃, Cs₂CO₃) is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[14][16]

Step-by-Step Methodology:

  • Preparation: To a Schlenk flask or microwave vial equipped with a magnetic stir bar, add 6-Chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid (1.0 eq), the desired arylboronic acid (1.5 eq), and the base (e.g., K₂CO₃, 3.0 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-Dioxane and water (e.g., 4:1 v/v, to make a ~0.1 M solution).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq) to the flask under a positive pressure of inert gas.

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the 6-aryl-4-(trifluoromethyl)quinoline-3-carboxylic acid product.

Safety, Handling, and Storage

  • Safety: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Conduct all operations in a certified chemical fume hood.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. This compound is for research use only.[5]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Troubleshooting

IssuePotential CauseSuggested Solution
Low Yield in Amide Coupling Presence of moisture.Ensure all glassware is oven-dried and all reagents/solvents are anhydrous.[8]
Incomplete activation.Increase activation time or try a different coupling reagent (e.g., T3P).
Low nucleophilicity of amine.Increase reaction temperature or use a more potent coupling reagent like HATU.[12]
Low Yield in Suzuki Coupling Inactive catalyst.Use a fresh batch of catalyst or a pre-catalyst. Ensure the reaction is thoroughly degassed to prevent catalyst oxidation.
Poor quality boronic acid.Boronic acids can dehydrate to form unreactive boroxines. Use fresh, high-quality boronic acid or consider using a boronate ester.
Incorrect base/solvent.The choice of base and solvent is critical. Try alternative conditions, such as K₃PO₄ in toluene or Cs₂CO₃ in dioxane.[17]

Conclusion

6-Chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid stands out as a premier building block for constructing complex molecules of pharmaceutical interest. Its dual reactivity allows for a modular and efficient approach to synthesis. By leveraging robust protocols for amide coupling and palladium-catalyzed cross-coupling, researchers can rapidly access a wide array of novel quinoline derivatives, accelerating the engine of drug discovery and development.

References

  • Review of 6-Chloroquinolin-2-amine and related compounds in literature - Benchchem. (n.d.). BenchChem.
  • Technical Support Center: HATU Coupling Reactions - Benchchem. (n.d.). BenchChem.
  • HATU:a third-generation coupling reagent - ChemicalBook. (2024, July 3). ChemicalBook.
  • Technical Support Center: Synthesis of 6-Chloroquinolin-2-amine - Benchchem. (n.d.). BenchChem.
  • HATU - Wikipedia. (n.d.). Wikipedia.
  • Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed. (2008, November 21). PubMed.
  • HATU: The Core Reagent for Peptide & Drug Synthesis - Suzhou Highfine Biotech. (2025, April 24). Suzhou Highfine Biotech.
  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. (n.d.). Ossila.
  • Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain | The Journal of Organic Chemistry - ACS Publications. (2008, October 24). ACS Publications.
  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. (n.d.).
  • Application Notes and Protocols for Suzuki-Miyaura Coupling Reaction using 6-Chloroquinoline - Benchchem. (n.d.). BenchChem.
  • Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 - Books. (2016, August 1). Royal Society of Chemistry.
  • Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase | Journal of Medicinal Chemistry - ACS Publications. (2016, June 3). ACS Publications.
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry. (2023, June 30). Oriental Journal of Chemistry.
  • Full article: Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - Taylor & Francis. (2016, September 2). Taylor & Francis Online.
  • Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. (n.d.).
  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
  • Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore - ResearchGate. (n.d.). ResearchGate.
  • Suzuki reaction - Wikipedia. (n.d.). Wikipedia.
  • 6-Chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid | Sapphire Bioscience. (n.d.). Sapphire Bioscience.
  • 6-chloro-3-oxo-4H-quinoline-4-carboxylic acid | C10H6ClNO3 | CID 21328937 - PubChem. (n.d.). PubChem.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Chemistry LibreTexts.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (n.d.). HepatoChem.
  • Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, a Method for Hexa-amidation of Biotin[18]uril - ChemRxiv. (n.d.). ChemRxiv. Retrieved March 29, 2026, from

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. (n.d.). National Center for Biotechnology Information.
  • Application Notes and Protocols for the Synthesis of 3,4-Dichloro-7-(trifluoromethyl)quinoline - Benchchem. (n.d.). BenchChem.
  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013, April 16). ACS Publications.
  • Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives as potential antimicrobial agents - PubMed. (2003, November 15). PubMed.
  • Process optimization for acid-amine coupling: a catalytic approach - Growing Science. (2022, August 29). Growing Science.

Sources

Method

Solubility testing methods for 6-Chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid

Application Note: Advanced Solubility Profiling of 6-Chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid Target Audience: Researchers, scientists, and drug development professionals. Physicochemical Profiling & Causali...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Solubility Profiling of 6-Chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid

Target Audience: Researchers, scientists, and drug development professionals.

Physicochemical Profiling & Causality

6-Chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid (CAS: 929974-08-3) presents a highly functionalized, challenging scaffold for aqueous solubilization. The quinoline core provides a rigid, planar aromatic system that promotes strong intermolecular π−π stacking, leading to a high crystal lattice energy[1]. The addition of the 6-chloro and 4-trifluoromethyl groups drastically increases the overall lipophilicity (LogP) of the molecule. Consequently, aqueous solvation is thermodynamically unfavorable at low pH where the 3-carboxylic acid is unionized[2].

At physiological pH (7.4), the carboxylic acid deprotonates to form an anion, which enhances solubility via ion-dipole interactions with water. Because solubility is highly dependent on both the solid-state form and the solution pH, relying on a single solubility metric is dangerous. We mandate a dual-tiered approach: Kinetic solubility for early-stage in vitro assay design[3], and Thermodynamic equilibrium solubility for lead optimization and formulation[4].

Experimental Strategy & Workflows

Workflow Start 6-Chloro-4-(CF3)-quinoline -3-carboxylic acid Branch1 Kinetic Solubility (Early Discovery) Start->Branch1 Branch2 Thermodynamic Solubility (Lead Optimization) Start->Branch2 Prep1 Dissolve in DMSO (10 mM Stock) Branch1->Prep1 Prep2 Weigh Solid Powder (Excess Amount) Branch2->Prep2 Incub1 Add to Aqueous Buffer (Max 2% DMSO, 2h, 25°C) Prep1->Incub1 Incub2 Add to Aqueous Buffer (Shake-Flask, 24-48h, 25°C) Prep2->Incub2 Sep1 Filter (MultiScreen Plates) or Centrifuge Incub1->Sep1 Sep2 Centrifuge & Filter (Check Final pH) Incub2->Sep2 Detect1 Nephelometry / Direct UV Sep1->Detect1 Detect2 HPLC-UV / LC-MS/MS Sep2->Detect2

Workflow for Kinetic and Thermodynamic Solubility Testing.

Protocol I: High-Throughput Kinetic Solubility (Solvent-Shift Method)

Purpose: To determine the precipitation point of the compound when introduced from a DMSO stock into an aqueous bioassay buffer. Causality: In early drug discovery, compounds are stored in DMSO. When spiked into aqueous media, highly lipophilic compounds like 6-Chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid may precipitate, causing false negatives in biological assays[2]. This assay mimics that exact scenario.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO[4].

  • Serial Dilution: Create a concentration gradient (e.g., 5 µM to 200 µM) in a 96-well microtiter plate[5].

  • Buffer Addition: Rapidly dispense the target aqueous buffer (e.g., PBS, pH 7.4) into the wells.

    • Causality Rule: The final DMSO concentration must be strictly capped at ≤ 2%. Higher DMSO levels act as a co-solvent, artificially inflating the apparent solubility by up to 6-fold and rendering the data useless for physiological predictions[6].

  • Incubation: Seal and incubate the plate at 25°C or 37°C for 2 hours with gentle shaking[3].

  • Separation & Detection: Filter the solution using a MultiScreen® Solubility filter plate to remove micro-precipitates[5]. Quantify the dissolved fraction using Direct UV absorbance.

Self-Validation Checkpoints:

  • Control Inclusion: Run a high-solubility standard (e.g., Propranolol) and a low-solubility standard (e.g., Amiodarone) in parallel to verify the assay's dynamic range[5].

  • Nephelometric Cross-Check: Before filtration, measure light scattering (nephelometry) to confirm the physical presence of undissolved particles in saturated wells.

Protocol II: Thermodynamic Equilibrium Solubility (Miniaturized Shake-Flask)

Purpose: To determine the absolute maximum concentration of the crystalline drug that can dissolve in a specific medium at equilibrium[4]. Causality: Unlike kinetic solubility, which starts from a high-energy solvated state in DMSO, thermodynamic solubility must break the stable crystal lattice[7]. This is critical for oral formulation and gastrointestinal absorption modeling[1].

Step-by-Step Methodology:

  • Solid Dispensing: Weigh an excess amount (e.g., 1-2 mg) of crystalline 6-Chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid powder into a glass vial or a syringeless filter device[7].

  • Buffer Addition: Add 1 mL of the target buffer. Do not add any DMSO[7].

  • Equilibration: Cap the vial and place it on an orbital shaker at 25°C for 24 to 48 hours[3].

    • Causality Rule: Extended incubation is required because the dissolution of highly crystalline, lipophilic compounds is kinetically slow. Shorter times may yield falsely low solubility values[1].

  • Phase Separation: Centrifuge the suspension at high speed, followed by filtration (0.22 µm) to ensure complete removal of solid particles[1].

    • Causality Rule: Filter sorption can be a significant source of error for highly lipophilic compounds. Discard the first 10% of the filtrate to saturate any non-specific binding sites on the filter membrane[1].

  • Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV or LC-MS/MS against a multi-point calibration curve[3].

Self-Validation Checkpoints:

  • Solid-State Verification: Visually or microscopically confirm that excess solid remains at the bottom of the vial after 48 hours. If the solution is clear, the true thermodynamic limit has not been reached, and the test must be repeated with more powder[7].

  • pH Drift Monitoring: Measure the pH of the buffer after the 48-hour incubation. Because the compound is a carboxylic acid, its dissolution releases protons ( H+ ), potentially lowering the buffer pH. If the pH drops by >0.1 units, the buffer capacity has been exceeded, and the measured solubility reflects the new, lower pH rather than the target pH[1].

Molecular Speciation & pH-Dependent Solubilization

Speciation LowPH Low pH (< 3.0) Unionized Form (Poorly Soluble) PhysPH Physiological pH (7.4) Anionic Form (-COO⁻) (Moderately Soluble) LowPH->PhysPH + OH⁻ Precip Crystal Lattice Precipitation LowPH->Precip High Lattice Energy HighPH High pH (> 9.0) Fully Ionized (Highly Soluble) PhysPH->HighPH + OH⁻ Solvated Aqueous Solvation Shell Formation PhysPH->Solvated Ion-Dipole Interactions HighPH->Solvated Maximum Solvation

pH-Dependent Speciation and Solubilization Pathway.

Quantitative Data Summary

ParameterKinetic SolubilityThermodynamic Solubility
Primary Application Early Discovery / Bioassay DesignLead Optimization / Formulation
Starting Material 10 mM DMSO Stock SolutionCrystalline Solid Powder
Solvent System Aqueous Buffer + ≤2% DMSO100% Aqueous Buffer (No DMSO)
Incubation Time 1.5 to 2 Hours24 to 48 Hours
Separation Method Filter Plates (MultiScreen®)Centrifugation + 0.22 µm Filtration
Detection Method Nephelometry / Direct UVHPLC-UV / LC-MS/MS
Typical Range 5 µM – 200 µM0.1 µM – >1000 µM

References

  • AxisPharm. Kinetic Solubility Assays Protocol. Available at: [Link]

  • Kerns, E. H., et al. In vitro solubility assays in drug discovery. PubMed. Available at:[Link]

  • Charnwood Discovery. Kinetic Solubility - In Vitro Assay. Available at:[Link]

  • Zhou, L., et al. Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. PubMed. Available at:[Link]

  • Marques, M. R. C., et al. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at:[Link]

  • Dehring, K. A., et al. Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. Available at:[Link]

Sources

Application

Topic: Catalytic Applications of 6-Chloro-4-(trifluoromethyl)quinoline-3-carboxylic Acid Complexes

An Application Note for Researchers, Scientists, and Drug Development Professionals Disclaimer: The catalytic applications and associated protocols described herein are prospective and intended to serve as a guide for re...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The catalytic applications and associated protocols described herein are prospective and intended to serve as a guide for research and development. They are based on established principles of catalysis and the known reactivity of structurally similar quinoline-based complexes, as direct catalytic applications of 6-chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid complexes are not yet extensively documented in the scientific literature.

Introduction: The Untapped Potential of Fluorinated Quinoline Carboxylates in Catalysis

Quinoline derivatives are a cornerstone of heterocyclic chemistry, with their rigid, planar structure and nitrogen lone pair making them exceptional ligands for transition metals. The resulting metal complexes have found widespread use in catalysis, driving reactions from C-C bond formation to oxidation.[1][2] The reactivity and selectivity of these catalysts can be finely tuned by modifying the substituents on the quinoline core.

This guide focuses on a ligand of significant, yet largely unexplored, potential: 6-Chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid . The presence of two strongly electron-withdrawing groups, a chloro and a trifluoromethyl group, is expected to significantly modulate the electronic properties of the quinoline system and any resulting metal complexes. This could lead to unique catalytic activities, potentially enhancing reaction rates or altering selectivities in established transformations.

This document provides a comprehensive, research-oriented framework for synthesizing this ligand, preparing its metal complexes, and exploring their potential in two key areas of catalysis: aerobic oxidation and palladium-catalyzed cross-coupling reactions. The protocols are designed to be self-validating starting points for researchers aiming to pioneer the applications of this novel catalytic system.

Part 1: Synthesis and Characterization of the Catalytic Precursors

A robust and reproducible synthesis of both the ligand and its metal complexes is the foundational step for any catalytic study. The following protocols are based on well-established synthetic routes for analogous quinoline derivatives.[3][4]

Protocol: Synthesis of the Ligand: 6-Chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid

The synthesis of the target ligand is proposed via a multi-step route starting from commercially available precursors. A plausible approach involves the construction of the quinoline ring followed by oxidation to the carboxylic acid. A general procedure for the oxidation of a 2-chloroquinoline-3-carbaldehyde to the corresponding carboxylic acid has been reported.[3]

Step 1: Synthesis of the Precursor Aldehyde (Hypothetical Route)

A suitable method for generating the quinoline core would be required, potentially through a variation of the Friedländer synthesis or a related cyclization reaction, to produce a precursor such as 2,6-dichloro-4-(trifluoromethyl)quinoline-3-carbaldehyde. This would involve the condensation of a substituted 2-amino-5-chlorobenzaldehyde with a trifluoromethyl-containing active methylene compound.

Step 2: Oxidation to 6-Chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid

This protocol adapts a known method for the silver nitrate-mediated oxidation of a quinoline-3-carbaldehyde to the corresponding carboxylic acid.[3]

Materials:

  • 6-Chloro-4-(trifluoromethyl)quinoline-3-carbaldehyde (precursor from Step 1)

  • Silver nitrate (AgNO₃)

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • 15% Hydrochloric acid (HCl)

  • Diatomaceous earth (e.g., Celite®)

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve the precursor aldehyde (1.0 eq) in a minimal amount of warm ethanol.

  • In a separate beaker, prepare a warm solution of AgNO₃ (1.6 eq) in ethanol. Add this to the aldehyde solution with stirring.

  • Prepare a solution of NaOH (5.0 eq) in 80% aqueous ethanol. Add this solution dropwise to the reaction mixture over 15 minutes at room temperature with vigorous stirring.

  • Allow the reaction to stir at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove the silver precipitate.

  • Remove the ethanol from the filtrate by rotary evaporation.

  • Add deionized water to the residue to dissolve the sodium salt of the product.

  • Acidify the aqueous solution to pH 1 with 15% HCl. A precipitate should form.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water, and dry in a vacuum oven at 60 °C.

Protocol: Synthesis of a Representative Metal Complex: Bis[6-chloro-4-(trifluoromethyl)quinoline-3-carboxylato]copper(II)

The synthesis of copper(II) complexes with quinoline-based ligands is well-documented.[4][5] This protocol describes a straightforward method for complexation.

Materials:

  • 6-Chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid (ligand from section 1.1)

  • Copper(II) acetate monohydrate [Cu(OAc)₂·H₂O]

  • Methanol (MeOH)

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve the ligand (2.0 eq) in methanol, heating gently if necessary to achieve full dissolution.

  • In a separate flask, dissolve Cu(OAc)₂·H₂O (1.0 eq) in methanol.

  • Slowly add the copper(II) acetate solution to the ligand solution with constant stirring. A color change and/or precipitation should be observed.

  • Reflux the reaction mixture for 4-6 hours.

  • Allow the mixture to cool to room temperature. If a precipitate has formed, collect it by vacuum filtration. If not, reduce the solvent volume by rotary evaporation and/or add diethyl ether to induce precipitation.

  • Wash the collected solid with cold methanol and then diethyl ether to remove any unreacted starting materials.

  • Dry the complex under vacuum.

Characterization of the Ligand and Complex

Thorough characterization is essential to confirm the identity and purity of the synthesized compounds.

Analysis Ligand (Expected Results) Copper(II) Complex (Expected Results)
FTIR (cm⁻¹) Broad O-H stretch (~3000), C=O stretch (~1700), C-Cl stretch (~750), C-F stretches (~1100-1300)Disappearance of broad O-H stretch, shift in C=O stretch (to ~1600-1650) indicating coordination, appearance of Cu-O and Cu-N modes in the far-IR region.
¹H NMR Aromatic protons in the quinoline region, carboxylic acid proton (downfield, may be broad).Broadening or disappearance of signals due to the paramagnetic Cu(II) center.
¹³C NMR Resonances for all carbons, including the carboxyl carbon (~165-175 ppm).Not typically informative due to paramagnetism.
Mass Spec (ESI) [M-H]⁻ or [M+H]⁺ corresponding to the molecular weight of 275.61 g/mol .[6]Isotopic pattern characteristic of copper, corresponding to the complex formula.
Elemental Analysis Calculated %C, H, N should match experimental values.Calculated %C, H, N for the proposed formula should match experimental values.

Part 2: Postulated Catalytic Applications and Protocols

The strong electron-withdrawing nature of the chloro and trifluoromethyl groups on the ligand is hypothesized to create a highly electron-deficient metal center in its complexes. This property could be beneficial in several catalytic transformations.

Postulated Application in Aerobic Oxidation of Alcohols

Causality and Rationale: Copper-quinoline complexes are known to catalyze the aerobic oxidation of alcohols.[7] An electron-deficient copper center can facilitate the key steps of the catalytic cycle, such as the deprotonation of the alcohol and subsequent β-hydride elimination. The high electrophilicity of the proposed complex may enhance its catalytic activity.

Experimental Protocol:

  • To an oven-dried Schlenk flask, add the synthesized copper(II) complex (e.g., 2 mol%), TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxyl) (5 mol%), and a suitable base (e.g., K₂CO₃, 1.2 eq).

  • Evacuate and backfill the flask with oxygen (using a balloon).

  • Add the alcohol substrate (1.0 eq) and a suitable solvent (e.g., toluene or acetonitrile) via syringe.

  • Stir the reaction mixture vigorously at a specified temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by TLC or Gas Chromatography (GC).

  • Upon completion, cool the reaction to room temperature, filter off the solids, and concentrate the filtrate.

  • Purify the crude product by column chromatography on silica gel.

Data Collection and Analysis:

Entry Substrate Catalyst Loading (mol%) Temperature (°C) Time (h) Conversion (%) Yield (%)
1Benzyl alcohol28012
21-Phenylethanol28012
3Cinnamyl alcohol28012
4Cyclohexanol210024

Proposed Catalytic Cycle for Aerobic Alcohol Oxidation:

Catalytic Cycle for Aerobic Alcohol Oxidation cluster_0 Catalytic Cycle A L₂Cu(II) B [L₂Cu(II)(R₂CHOH)] A->B + R₂CHOH C [L₂Cu(II)(R₂CHO⁻)] B->C - H⁺ D [L₂Cu(I)H] + R₂C=O C->D β-Hydride Elimination E L₂Cu(I) D->E - H⁺ F [L₂Cu(III)(OOH)] E->F + O₂ + H⁺ F->A - H₂O₂ caption Proposed catalytic cycle for alcohol oxidation. Catalytic Cycle for Suzuki-Miyaura Coupling cluster_1 Catalytic Cycle Pd0 L₂Pd(0) OxAdd L₂Pd(II)(Ar)(X) Pd0->OxAdd + Ar-X (Oxidative Addition) Transmetal L₂Pd(II)(Ar)(Ar') OxAdd->Transmetal + Ar'B(OH)₂ (Transmetalation) Transmetal->Pd0 RedElim Ar-Ar' Transmetal->RedElim (Reductive Elimination) Prod Product Ar-Ar' Transmetal->Prod caption Proposed catalytic cycle for Suzuki coupling.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Aqueous Solubility Barriers for 6-Chloro-4-(trifluoromethyl)quinoline-3-carboxylic Acid

Welcome to the Formulation & Solubilization Support Center. 6-Chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid presents a classic "brick-dust" and "greaseball" paradox in drug development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & Solubilization Support Center. 6-Chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid presents a classic "brick-dust" and "greaseball" paradox in drug development. While it possesses an ionizable moiety, its extreme hydrophobicity severely limits its utility in standard aqueous media.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to formulate this compound for both in vitro assays and in vivo dosing.

Physicochemical Diagnostics: The Causality of Insolubility

Before attempting to dissolve the compound, it is critical to understand the molecular mechanics driving its insolubility:

  • Crystal Lattice Energy: The quinoline core is nearly planar, driving strong intermolecular π−π stacking[1]. Furthermore, the 3-carboxylic acid group forms strong intermolecular hydrogen-bonded dimers in the solid state, drastically increasing the melting point and resisting solvent disruption[1].

  • Extreme Lipophilicity: The 6-chloro and 4-trifluoromethyl (CF3) groups are highly lipophilic and sterically bulky. The CF3 group creates a massive hydrophobic surface area that incurs a severe thermodynamic penalty for aqueous hydration.

  • pH-Dependent Limitations: While adjusting the pH above the carboxylic acid's pKa yields the ionized carboxylate, the resulting salt often has a low solubility product ( Ksp​ ). The hydrophobic core forces the molecules to aggregate or precipitate as a salt rather than remaining as free monomers in solution[2].

Formulation Decision Matrix

Use the following logical workflow to determine the optimal solubilization strategy based on your experimental phase.

FormulationLogic Problem Solubility Issue: 6-Cl-4-CF3-Quinoline-3-COOH InVitro In Vitro Assays (Enzymatic / Cellular) Problem->InVitro InVivo In Vivo Dosing (PK / Efficacy) Problem->InVivo DMSO Solvent-Shift (DMSO to Buffer) InVitro->DMSO SaltForm pH Adjustment (pH > pKa + 2) InVivo->SaltForm Precipitation Precipitation Observed? DMSO->Precipitation AddSurfactant Add 0.01% Tween-20 or 5% HP-β-CD Precipitation->AddSurfactant Yes CheckSol Target Conc. Achieved? SaltForm->CheckSol NanoMill Wet Milling (Nanosuspension) CheckSol->NanoMill No (High Dose) Cyclo Inclusion Complexation (20% HP-β-CD) CheckSol->Cyclo No (Low/Mid Dose)

Logical decision matrix for overcoming aqueous solubility barriers based on experimental phase.

Troubleshooting Guides & FAQs

Q: I am performing an in vitro enzymatic assay. My compound is dissolved in 100% DMSO at 10 mM, but when I dilute it 1:100 into my pH 7.4 assay buffer, it immediately crashes out. How do I prevent this? A: You are experiencing solvent-shift precipitation. When the DMSO stock is introduced into the aqueous buffer, the local dielectric constant drops rapidly, and the highly hydrophobic compound nucleates before it can evenly disperse[2]. Troubleshooting steps:

  • Pre-dilution: Instead of a direct 1:100 spike, perform a serial dilution. Dilute the 10 mM DMSO stock into 50% DMSO/buffer, then 10% DMSO/buffer, before the final addition.

  • Cyclodextrin Complexation: Supplement the buffer with 5% w/v Hydroxypropyl- β -Cyclodextrin (HP- β -CD). The lipophilic CF3-quinoline core will rapidly form an inclusion complex with the cyclodextrin cavity, shielding it from the water and preventing nucleation[3].

Q: We are moving to in vivo pharmacokinetic (PK) studies in mice and need to dose orally at 30 mg/kg. The compound won't dissolve in standard vehicles. What is the optimal formulation strategy? A: For a dose of 30 mg/kg, assuming a standard 10 mL/kg dosing volume, you need a concentration of 3 mg/mL. Given the high lipophilicity and stable crystal structure of this quinoline derivative, simple pH adjustment will likely be insufficient. Recommended Strategy: Utilize a nanosuspension. By reducing the particle size to the nanometer range via wet milling, you exponentially increase the surface area exposed to the gastrointestinal fluids, thereby maximizing the dissolution rate according to the Noyes-Whitney equation[2]. Alternatively, formulate the compound with HP- β -CD, which has been proven to enhance the bioavailability of BCS Class II and IV drugs by increasing apparent thermodynamic solubility[4].

Validated Experimental Protocols

Protocol A: Phase-Solubility Profiling with HP- β -CD (Higuchi-Connors Method)

Purpose: To determine the complexation efficiency and maximum thermodynamic solubility of the compound in cyclodextrin.

  • Preparation: Prepare a series of HP- β -CD solutions (0, 5, 10, 15, 20% w/v) in the target aqueous buffer (e.g., PBS, pH 7.4).

  • Saturation: Add an excess amount of 6-Chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid (e.g., 10 mg) to 1 mL of each cyclodextrin solution in sealed glass vials.

  • Equilibration: Agitate the suspensions on a rotary shaker at 37°C for 48 hours to ensure thermodynamic equilibrium is reached.

  • Separation: Filter the suspensions through a 0.22 µm PTFE syringe filter to remove any undissolved drug crystals.

  • Quantification: Quantify the dissolved drug concentration in the filtrate using HPLC-UV.

  • Self-Validation Check: Plot the molar concentration of the dissolved drug against the molar concentration of HP- β -CD. A linear increase (an AL​ -type phase solubility profile) confirms the formation of a stable 1:1 inclusion complex, validating the thermodynamic viability of the formulation[5].

Protocol B: Preparation of a Nanosuspension via Wet Milling

Purpose: To generate a stable, high-concentration suspension for high-dose oral gavage.

  • Dispersion: Disperse 50 mg of the compound in 1 mL of an aqueous vehicle containing a steric stabilizer (e.g., 1% w/v Poloxamer 188 or Tween 80) to prevent particle agglomeration[2].

  • Loading: Transfer the suspension into a milling jar and add zirconium oxide milling pearls (0.5 mm diameter) at a 1:1 volume ratio.

  • Milling: Mill the mixture using a high-energy planetary bead mill at 400 rpm for 3 hours.

  • Recovery: Separate the resulting nanosuspension from the milling pearls using a fine mesh sieve.

  • Self-Validation Check: Analyze an aliquot of the suspension using Dynamic Light Scattering (DLS). A polydispersity index (PDI) of < 0.2 and a D90​ particle size of < 500 nm confirms the successful generation of a uniform nanosuspension, ensuring reliable and consistent in vivo dissolution.

Quantitative Data Presentation

Table 1: Comparative Solubilization Strategies for 6-Chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid

StrategyMechanism of ActionTypical Solubility GainBest ForLimitations
pH Adjustment (pH > 7.4) Ionization of the 3-carboxylic acid group to form a carboxylate anion[2].10x - 50xIV dosing, simple buffersMay precipitate if the salt's Ksp​ is exceeded.
Co-solvency (10% DMSO) Reduces interfacial tension and the dielectric constant of the aqueous media.5x - 20xIn vitro assaysCellular toxicity at high concentrations.
Cyclodextrin (20% HP- β -CD) Non-covalent inclusion complexation of the lipophilic CF3-quinoline core[3].100x - 500xOral/IV dosing, assaysHigh excipient volume; potential competitive displacement.
Nanosuspension (Wet Milling) Increases surface area to maximize the dissolution rate of the solid drug[2].Apparent solubility >1000xHigh-dose oral PK studiesRequires specialized milling equipment.

Sources

Optimization

Purification techniques for 6-Chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid impurities

Welcome to the Technical Support Center for Heterocyclic Building Blocks. This guide provides advanced troubleshooting, physicochemical rationale, and validated protocols for isolating and purifying 6-Chloro-4-(trifluoro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Building Blocks. This guide provides advanced troubleshooting, physicochemical rationale, and validated protocols for isolating and purifying 6-Chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid from complex reaction mixtures.

Physicochemical Profiling & Chromatographic Behavior

To successfully purify this compound, one must leverage its amphoteric nature. The molecule contains both a basic quinoline nitrogen and an acidic carboxylic acid moiety. Understanding its ionization states is the key to separating it from common synthesis impurities, such as unreacted starting materials (anilines), regioisomers, and decarboxylated degradation products.

Table 1: Physicochemical Properties for Purification Strategy

Compound / ImpuritypKa (Est.)Solubility (pH 1)Solubility (pH 4)Solubility (pH 10)TLC Rf​ (DCM:MeOH 9:1)
Target: 6-Chloro-4-(CF₃)quinoline-3-carboxylic acid~2.5 (acid), ~4.2 (base)High (Cationic)Low (Zwitterion) High (Anionic)0.35 (Tailing)
Impurity A: 6-Chloro-4-(CF₃)quinoline (Decarboxylated)~4.5 (base)High (Cationic)InsolubleInsoluble0.85 (Sharp)
Impurity B: 4-Chloroaniline (Starting Material)~4.1 (base)High (Cationic)ModerateInsoluble0.70 (Sharp)
Impurity C: 8-Chloro regioisomer~2.5 (acid), ~4.1 (base)High (Cationic)Low (Zwitterion)High (Anionic)0.35 (Tailing)

Troubleshooting & FAQs

Q1: My crude product is heavily contaminated with the decarboxylated byproduct (6-Chloro-4-(trifluoromethyl)quinoline). How do I remove it? A: Quinoline-3-carboxylic acids are highly susceptible to thermal decarboxylation, particularly if the preceding cyclization step (e.g., Gould-Jacobs reaction) was conducted at temperatures exceeding 200°C in diphenyl ether [1]. Because the decarboxylated impurity lacks the carboxylic acid group, it cannot form a water-soluble sodium salt. Solution: Dissolve your crude mixture in an aqueous NaOH solution (pH 10). The target compound will dissolve as an anionic carboxylate salt, while the decarboxylated impurity will remain insoluble and can be completely removed by extracting the aqueous layer with ethyl acetate or dichloromethane.

Q2: When I acidify the basic aqueous layer to recover my target compound, no precipitate forms. What went wrong? A: You have likely over-acidified the solution. Because the target is amphoteric, it possesses an isoelectric point (pI) around pH 3.5–4.0. If you lower the pH to 1 using concentrated HCl, the quinoline nitrogen becomes protonated, converting the molecule into a highly water-soluble hydrochloride salt [2]. Solution: Carefully adjust the pH to exactly 3.5–4.0 using dilute acetic acid or dropwise 1M HCl. The zwitterionic form has minimal aqueous solubility and will crash out as a crystalline solid.

Q3: NMR indicates a mixture of 6-chloro and 8-chloro regioisomers. How can I separate them without using preparative HPLC? A: If your synthesis proceeded via a meta-substituted aniline precursor, regioisomers are inevitable. While they cannot be separated by standard acid-base extraction due to identical pKa values, they exhibit different crystal lattice energies. Solution: Utilize fractional crystallization. The 6-chloro isomer generally exhibits lower solubility in ethanol/water mixtures than the 8-chloro isomer. By performing a hot recrystallization and cooling slowly (thermodynamic control), the 6-chloro isomer will preferentially crystallize [3].

Experimental Workflows & Methodologies

Workflow 1: Isoelectric Precipitation and Acid-Base Extraction

This workflow is designed to remove non-polar impurities, unreacted anilines, and decarboxylated byproducts by exploiting the target molecule's pKa.

Caption: pKa-based purification workflow isolating the zwitterionic target from neutral impurities.

Step-by-Step Protocol:

  • Suspend 10 g of the crude 6-Chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid in 100 mL of deionized water.

  • Slowly add 2M NaOH under continuous stirring until the pH reaches 10.0. Ensure all acidic components are fully dissolved.

  • Transfer the solution to a separatory funnel and extract with Ethyl Acetate (3 × 50 mL). Causality: This removes the decarboxylated byproduct and unreacted anilines, which remain highly soluble in the organic phase at basic pH.

  • Collect the aqueous layer and transfer it to a beaker equipped with a magnetic stirrer and a pH meter.

  • Cool the aqueous layer to 5°C in an ice bath.

  • Dropwise, add 1M HCl while vigorously stirring until the pH reaches exactly 3.8. A thick white/off-white precipitate will form immediately as the compound reaches its isoelectric point [2].

  • Stir for an additional 30 minutes at 5°C to ensure complete crystallization.

  • Filter the solid under vacuum, wash with ice-cold water (2 × 20 mL), and dry in a vacuum oven at 50°C for 12 hours.

Workflow 2: Regioisomer Separation via Fractional Crystallization

This workflow resolves the 6-chloro and 8-chloro regioisomers using thermodynamic solubility differences.

Caption: Fractional crystallization workflow for the separation of 6-chloro and 8-chloro regioisomers.

Step-by-Step Protocol:

  • Place 5 g of the regioisomer mixture in a round-bottom flask equipped with a reflux condenser.

  • Add 50 mL of an Ethanol/Water (80:20 v/v) mixture.

  • Heat the suspension to reflux (approx. 80°C) until the solid completely dissolves. If the solution is cloudy, perform a hot filtration through a pad of Celite to remove insoluble mechanical impurities.

  • Remove the flask from the heat source and allow it to cool to room temperature (25°C) very slowly over 4–6 hours. Causality: Rapid cooling (crashing out) will trap the 8-chloro isomer within the crystal lattice of the 6-chloro isomer. Slow cooling ensures thermodynamic selection of the less soluble 6-chloro lattice [3].

  • Collect the first crop of crystals via vacuum filtration.

  • To achieve >99% isomeric purity, perform a second recrystallization of the first crop using pure absolute ethanol.

  • Verify regioisomeric purity via ¹H-NMR (focusing on the aromatic splitting patterns of the quinoline core).

References

  • Title: Quinoline compounds and process of making same (US2474823A)
  • Title: Process for the preparation of a quinoline carboxylic acid (EP0351889B1)
  • Title: Substituted 3-cyanoquinolines as protein tyrosine kinases inhibitors (EP2253620B1)
Troubleshooting

Technical Support Center: Synthesis &amp; Optimization of 6-Chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid

Welcome to the Technical Support Center for the synthesis and optimization of 6-Chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid . This guide is designed for researchers, medicinal chemists, and drug development pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and optimization of 6-Chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid . This guide is designed for researchers, medicinal chemists, and drug development professionals. The quinoline scaffold is a well-established "privileged structure" in kinase inhibitor design and antimalarial research[1]. The presence of a strongly electron-withdrawing trifluoromethyl ( −CF3​ ) group at the 4-position, combined with a chlorine atom at the 6-position, presents unique synthetic challenges, particularly during the cyclization steps due to ring deactivation[2].

This guide provides field-proven protocols, mechanistic troubleshooting, and optimization strategies to ensure high-yield, reproducible synthesis.

Synthetic Workflow & Mechanistic Pathway

The most reliable synthetic route to this target scaffold leverages a multi-step sequence starting from 4-chloroaniline. The pathway involves condensation to form an enamine, followed by a Vilsmeier-Haack-type cyclization (or modified Friedländer/Gould-Jacobs approach), and final saponification[1][2].

SyntheticWorkflow A 4-Chloroaniline + Ethyl 4,4,4-trifluoroacetoacetate B Enamine Intermediate A->B Condensation (p-TsOH, Toluene, Reflux) C Ethyl 6-chloro-4-(trifluoromethyl) quinoline-3-carboxylate B->C Cyclization (POCl3, DMF, 90°C) D Target Product: 6-Chloro-4-(trifluoromethyl) quinoline-3-carboxylic acid C->D Saponification (NaOH, EtOH/H2O, then HCl)

Caption: Three-step synthetic workflow for 6-Chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid.

Standard Experimental Protocols

As a self-validating system, each protocol below includes in-process controls (IPCs) to verify the success of the step before proceeding.

Step 1: Condensation (Enamine Formation)

Objective: Form the enamine intermediate via the condensation of 4-chloroaniline and ethyl 4,4,4-trifluoroacetoacetate.

  • Setup: In a round-bottom flask equipped with a Dean-Stark trap, dissolve 4-chloroaniline (1.0 eq) and ethyl 4,4,4-trifluoroacetoacetate (1.1 eq) in anhydrous toluene.

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.05 eq).

    • Expert Insight: The acid catalyst accelerates the nucleophilic attack of the aniline amine onto the ketone carbonyl. The Dean-Stark trap is critical; removing water drives the equilibrium toward the enamine product.

  • Reaction: Reflux the mixture (approx. 110°C) for 4–6 hours until water ceases to collect.

  • Validation (IPC): TLC (Hexane:EtOAc 8:2) should show complete consumption of the aniline.

  • Workup: Cool to room temperature, wash with saturated NaHCO3​ to neutralize the catalyst, dry over Na2​SO4​ , and concentrate under reduced pressure.

Step 2: Cyclization (Quinoline Core Formation)

Objective: Construct the quinoline ring. The strongly electron-withdrawing −CF3​ group deactivates the aromatic ring, making standard thermal cyclization difficult[2]. We utilize a Vilsmeier-Haack-type cyclization.

  • Reagent Preparation: Cool anhydrous N,N-dimethylformamide (DMF) (3.0 eq) to 0°C under nitrogen. Slowly add Phosphorus oxychloride ( POCl3​ ) (3.0 eq) dropwise to form the Vilsmeier reagent. Stir for 30 minutes.

  • Addition: Dissolve the enamine intermediate from Step 1 in anhydrous DMF and add it dropwise to the Vilsmeier complex at 0°C.

  • Reaction: Heat the mixture to 90°C for 8–12 hours.

    • Expert Insight: The Vilsmeier reagent provides the necessary electrophilic carbon (C2 of the quinoline) to force the cyclization onto the deactivated chloro-substituted aromatic ring.

  • Workup: Carefully quench the cooled reaction mixture by pouring it over crushed ice. Neutralize with saturated Na2​CO3​ until pH 7-8. Extract with ethyl acetate, wash with brine, dry, and concentrate. Purify via silica gel chromatography.

Step 3: Saponification (Ester Hydrolysis)

Objective: Convert the ethyl ester to the final carboxylic acid.

  • Reaction: Suspend the cyclized ester (1.0 eq) in a 1:1 mixture of Ethanol and 2M aqueous NaOH (3.0 eq).

  • Heating: Stir at 60°C for 2 hours. The suspension will typically become a clear solution as the sodium salt forms.

  • Precipitation: Cool to 0°C and slowly acidify with 2M HCl to pH 2-3. The target carboxylic acid will precipitate.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum at 50°C to yield 6-Chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid.

Optimization Data: Reaction Conditions

The following table summarizes quantitative optimization data for the critical Step 2 (Cyclization) , highlighting how temperature and reagent stoichiometry impact the yield of the quinoline core.

Reagents ( POCl3​ : DMF eq.)Temperature (°C)Time (h)Conversion (%)Isolated Yield (%)Notes
1.5 : 1.590126542Incomplete cyclization; unreacted starting material.
3.0 : 3.070167860Sluggish reaction due to −CF3​ deactivation.
3.0 : 3.0 90 8 >95 82 Optimal conditions; high purity profile.
5.0 : 5.01106>9555Significant tar formation and decomposition.

Troubleshooting Guide & FAQs

Q1: I am observing multiple side products during the cyclization step. What is causing this?

A1: The formation of multiple side products is typically caused by incorrect reaction temperature or poor stoichiometry during the Vilsmeier-Haack cyclization[2]. If the temperature exceeds 100°C, the highly reactive POCl3​ /DMF complex can cause polymerization or chlorination at unintended positions.

  • Solution: Strictly control the temperature at 90°C. Ensure your DMF is strictly anhydrous, as moisture degrades the Vilsmeier complex, leading to incomplete reactions and complex crude mixtures.

Q2: My product decomposes during silica gel column chromatography. How can I purify it?

A2: Quinoline derivatives, particularly those with electron-withdrawing groups, can sometimes be sensitive to the acidic nature of standard silica gel[2].

  • Solution: Use deactivated silica gel. Pre-treat your silica slurry with 1-2% triethylamine ( Et3​N ) in your starting mobile phase. Alternatively, if the purity of the crude is >80%, bypass chromatography and attempt recrystallization from ethanol/water or ethyl acetate/hexane.

Q3: The ester hydrolysis (Step 3) is incomplete, leaving a mixture of ester and acid.

A3: The steric hindrance from the adjacent −CF3​ group at the 4-position can slow down the nucleophilic attack of the hydroxide ion on the ester carbonyl at the 3-position.

  • Solution: Increase the reaction temperature to 70°C and ensure sufficient co-solvent (ethanol or THF) is used so the starting ester is fully dissolved. Do not use methanol, as transesterification to the methyl ester can occur, complicating the analysis.

Q4: What are the key safety challenges when working with trifluoromethyl-substituted anilines and POCl3​ ?

A4: The trifluoromethyl group strongly deactivates the aniline ring, requiring harsher reagents like POCl3​ [2]. POCl3​ is highly corrosive and reacts violently with water, evolving HCl gas.

  • Solution: All work must be conducted in a well-ventilated fume hood. Quenching the cyclization reaction must be done by pouring the mixture over a large excess of crushed ice—never add water directly to the reaction flask.

References

Sources

Optimization

Technical Support Center: Crystallization of 6-Chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of 6-Chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid (C₁₁H₅ClF₃NO₂). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the crystallization of this compound. Our approach is rooted in fundamental physicochemical principles to empower you to not only solve immediate crystallization issues but also to develop robust and reproducible protocols.

Frequently Asked Questions (FAQs)

Q1: I'm starting with the crude product of 6-Chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid. What is the best solvent system for successful crystallization?

A1: Identifying the ideal solvent is a critical first step and often requires a systematic screening approach. The molecular structure of 6-Chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid, which includes a halogenated quinoline core, a lipophilic trifluoromethyl group, and a polar carboxylic acid moiety, suggests that a range of solvents with varying polarities should be evaluated.[1]

A good crystallization solvent is one in which the compound has high solubility at elevated temperatures but low solubility at room temperature or below.

Recommended Solvent Screening Protocol:

  • Initial Screening: Begin by testing the solubility of a small amount of your compound (e-g., 5-10 mg) in approximately 0.5 mL of a selection of solvents from different classes at both room temperature and at their boiling points.

  • Solvent Selection: Based on the initial screening, select promising candidates for single-solvent or binary-solvent systems.

The following table provides a starting point for solvent selection based on general principles for aromatic carboxylic acids.

Solvent ClassExamplesRationale & Expected Behavior
Alcohols Ethanol, Methanol, IsopropanolThe carboxylic acid group can form hydrogen bonds with alcohols, often leading to good solubility at elevated temperatures.
Esters Ethyl acetateOffers moderate polarity and is a good solvent for many organic compounds.
Ketones AcetoneA polar aprotic solvent that can be effective for dissolving a range of compounds.
Aromatic Hydrocarbons TolueneThe quinoline ring may have favorable interactions with aromatic solvents. Often used in binary systems.
Ethers Dioxane, Tetrahydrofuran (THF)Can be effective, but their higher volatility and potential for peroxide formation should be considered.
Amides N,N-Dimethylformamide (DMF)A powerful solvent that can dissolve many otherwise insoluble compounds. Use with caution due to its high boiling point, which can make removal difficult.

Binary Solvent Systems:

If a single solvent does not provide the desired solubility profile, a binary solvent system is an excellent alternative. This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the dropwise addition of a "poor" solvent or "anti-solvent" (in which it is sparingly soluble) until the solution becomes slightly turbid.

Q2: My compound is "oiling out" instead of forming crystals upon cooling. What causes this and how can I fix it?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This is often due to the solution becoming supersaturated at a temperature above the melting point of the solid form in that particular solvent system, or when cooling is too rapid for nucleation and crystal growth to occur in an orderly fashion.

Troubleshooting Strategies:

  • Reduce the Cooling Rate: Allow the solution to cool slowly to room temperature on the benchtop before transferring it to a colder environment like a refrigerator or ice bath. A slower cooling rate provides more time for molecules to orient themselves into a crystal lattice.

  • Use a More Dilute Solution: Add more of the hot solvent to your dissolved compound before cooling. This lowers the saturation point and can prevent premature separation as an oil.

  • Change the Solvent System: The chosen solvent may be too "good" of a solvent. Try a solvent with a lower solubilizing power or adjust the ratio of your binary solvent system to include more of the "poor" solvent.

  • Lower the Crystallization Temperature: If possible, use a solvent system that allows for crystallization to occur at a lower temperature.

The following flowchart outlines a decision-making process for addressing the issue of a compound oiling out.

G start Compound 'Oils Out' slow_cooling Reduce Cooling Rate (e.g., insulate flask) start->slow_cooling First Step dilute Use a More Dilute Solution (add more hot solvent) slow_cooling->dilute If still oiling out result Crystals Form Successfully slow_cooling->result change_solvent Change Solvent System (e.g., less polar solvent or more anti-solvent) dilute->change_solvent If issue persists dilute->result seed_crystals Introduce Seed Crystals change_solvent->seed_crystals For difficult cases change_solvent->result seed_crystals->result

Troubleshooting workflow for when a compound "oils out".
Q3: The solution has cooled, but no crystals have formed. What are the next steps?

A3: A lack of crystal formation indicates that the solution is not sufficiently supersaturated for nucleation to occur. This can happen if the compound is too soluble in the chosen solvent at the lower temperature, or if there are no nucleation sites.

Methods to Induce Crystallization:

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections on the glass can provide nucleation sites.

  • Seeding: Introduce a tiny crystal of the pure compound into the solution. If pure crystals are not available, a small amount of the crude solid can sometimes initiate crystallization.

  • Add an Anti-Solvent: If you are using a single solvent system, you can try adding a miscible "poor" solvent (anti-solvent) dropwise to the cooled solution until turbidity persists.

  • Concentrate the Solution: If the compound is too soluble, you can gently evaporate some of the solvent to increase the concentration and induce supersaturation.

  • Ultrasonication: Placing the flask in an ultrasonic bath for a short period can sometimes provide the energy needed to induce nucleation.

Q4: The purity of my recrystallized product is not improving significantly. What could be the issue?

A4: If recrystallization is not enhancing the purity of your 6-Chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid, consider the following possibilities:

  • Inappropriate Solvent Choice: The impurities may have very similar solubility profiles to your target compound in the chosen solvent. Experiment with different solvents or solvent systems to find one that better discriminates between the compound and its impurities.

  • Co-crystallization: The impurity may be co-crystallizing with your product. In such cases, a different purification technique, such as column chromatography, may be necessary before the final crystallization step.

  • pH-Based Purification: As an aromatic carboxylic acid, you can exploit its acidic nature for purification. Dissolve the crude product in a dilute aqueous base (e.g., sodium bicarbonate or sodium hydroxide) to form the water-soluble carboxylate salt. Filter out any insoluble impurities. Then, re-acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the purified carboxylic acid. This can then be recrystallized from an appropriate organic solvent.

Experimental Protocol for pH-Based Purification:

  • Dissolve the crude 6-Chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid in a 5% aqueous sodium bicarbonate solution.

  • Stir for 15-20 minutes to ensure complete salt formation.

  • Filter the solution to remove any insoluble impurities.

  • Slowly add 1M HCl to the filtrate with stirring until the pH is acidic (pH ~2-3), causing the purified product to precipitate.

  • Collect the precipitate by filtration, wash with cold deionized water, and dry under vacuum.

  • Proceed with recrystallization from a suitable organic solvent system as determined by your screening.

References

  • Google Patents. (2012). CN101781247B - New method for synthesizing substituted 3-quinoline carboxylic acid and analogue.
  • National Center for Biotechnology Information. (2011). 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline. [Link]

  • Taylor & Francis Online. (2022). 6-Amino-2-(4-fluorophenyl)-4-(trifluoromethyl)quinoline: Insight into the Crystal Structure, Hirshfeld Surface Analysis and Computational Study. [Link]

  • National Center for Biotechnology Information. (2025). Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. [Link]

  • Google Patents. (1994). EP 0351889 B1 - Process for the preparation of a quinoline carboxylic acid. [Link]

  • National Center for Biotechnology Information. (2024). α‐Trifluoromethylated Quinolines as Safe and Storable PET‐Donor for Radical Polymerizations. [Link]

  • MDPI. (2025). A Trifluoromethyl Quinazoline Compound Regulates the Epithelial–Mesenchymal Transition of Prostatic Hyperplasia Cells by Inhibiting the Secretion of TGF-β1 in Stromal Cells. [Link]

  • Google Patents. (1991).
  • National Center for Biotechnology Information. (2010). Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. [Link]

  • Hampton Research. (n.d.). Sample Preparation for Crystallization. [Link]

  • National Center for Biotechnology Information. (2010). Crystallization of Macromolecules. [Link]

  • MDPI. (2021). Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. [Link]

  • PubChem. (n.d.). 6-chloro-3-oxo-4H-quinoline-4-carboxylic acid. [Link]

  • ResearchGate. (2010). Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. [Link]

  • Google Patents. (2012).
  • Taylor & Francis Online. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. [Link]

  • ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. [Link]

Sources

Troubleshooting

Minimizing side reactions in 6-Chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid preparation

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. As application scientists, we recognize that the preparation of 6-Chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid presents unique chemose...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. As application scientists, we recognize that the preparation of 6-Chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid presents unique chemoselective challenges. The electron-withdrawing nature of the trifluoromethyl (–CF₃) group, combined with the halogenated quinoline core, creates a highly reactive system prone to off-target pathways such as premature decarboxylation, amide byproduct formation, and –CF₃ degradation.

This portal is designed to move beyond basic protocols. Here, we dissect the thermodynamic and kinetic causality behind these side reactions and provide self-validating, expertly engineered troubleshooting workflows to ensure high-yield, high-purity synthesis.

I. Synthesis Workflow & Side-Reaction Mapping

To effectively troubleshoot, we must first map the critical junctures where the reaction deviates from the target pathway. The diagram below illustrates the optimized synthetic route alongside the primary side-reaction branches.

G A 4-Chloroaniline + Ethyl 4,4,4-trifluoroacetoacetate B Enamine Intermediate A->B Acid Catalysis, -H2O S1 Side Rxn: Amide Formation (Kinetic Trap) A->S1 High Temp / No Catalyst C Cyclization (Eaton's Reagent) B->C D Quinoline-3-carboxylate Ester C->D Electrophilic Aromatic Sub. S2 Side Rxn: Decarboxylation (Thermal Degradation) C->S2 Thermal Methods (>200°C) E Mild Hydrolysis (LiOH) D->E Target Target Carboxylic Acid E->Target Ambient Temp S3 Side Rxn: CF3 Hydrolysis (Nucleophilic Attack) E->S3 Harsh Base (NaOH/Reflux)

Workflow of 6-Chloro-4-(CF3)quinoline-3-carboxylic acid synthesis and side reactions.

II. Troubleshooting Guide & FAQs

Q1: During the initial condensation, I am isolating a significant amount of amide byproduct instead of the desired enamine. How do I shift the selectivity?

The Causality: The reaction between 4-chloroaniline and ethyl 4,4,4-trifluoroacetoacetate is a classic competition between kinetic and thermodynamic control. Attack at the highly electrophilic ester carbonyl yields the amide (kinetic product), while attack at the ketone carbonyl yields the enamine (thermodynamic product) [1]. The Solution: Do not apply excessive heat initially. Utilize a catalytic amount of p-toluenesulfonic acid (p-TsOH) in a non-polar solvent (e.g., toluene) equipped with a Dean-Stark trap. The acid protonates the ketone, increasing its electrophilicity, while the continuous azeotropic removal of water irreversibly drives the equilibrium toward the enamine. Maintain the temperature strictly at the boiling point of the azeotrope (~110°C).

Q2: I am using the traditional Conrad-Limpach thermal cyclization (Dowtherm A at 250°C), but my yield is ruined by massive decarboxylation. What is the alternative?

The Causality: The –CF₃ group at the 4-position strongly withdraws electron density from the quinoline ring. This destabilizes the intermediate formed during thermal cyclization and drastically lowers the activation energy required for the loss of the adjacent 3-carboxylate group (decarboxylation) at temperatures exceeding 200°C. The Solution: Abandon high-temperature thermal cyclization. Instead, utilize Eaton’s Reagent (7.7 wt% phosphorus pentoxide in methanesulfonic acid) or Polyphosphoric Acid (PPA). These reagents act as powerful Lewis/Brønsted acid systems that promote electrophilic aromatic substitution (cyclization) at much lower temperatures (90°C–110°C), entirely bypassing the thermal decarboxylation threshold [2].

Q3: My final ester hydrolysis step is resulting in a mixture of the target acid and a byproduct where the –CF₃ group has been converted to a carboxylic acid. Why is the –CF₃ group degrading?

The Causality: While –CF₃ groups on isolated aromatic rings are generally stable, a –CF₃ group at the 4-position of a quinoline is highly activated. The nitrogen atom in the ring acts as an electron sink. Under harsh basic conditions (e.g., strong aqueous NaOH at reflux), hydroxide ions can perform a nucleophilic attack on the highly electrophilic carbon of the –CF₃ group, leading to haloform-type hydrolysis to a carboxylate [3]. The Solution: Switch to mild hydrolysis using Lithium Hydroxide (LiOH) in a THF/Water/Methanol co-solvent system at room temperature. The high hydration energy of the Li⁺ ion makes the hydroxide highly nucleophilic toward the ester carbonyl, but the ambient temperature prevents the higher-activation-energy attack on the –CF₃ group.

III. Quantitative Optimization Data

To demonstrate the efficacy of the troubleshooting solutions, review the comparative data below. These tables summarize our internal optimization matrices for the cyclization and hydrolysis steps.

Table 1: Cyclization Optimization (Enamine to Quinoline Ester)

Reagent / SolventTemperature (°C)Time (h)Yield: Target Ester (%)Yield: Decarboxylated Byproduct (%)
Dowtherm A2502.015%68%
POCl₃ / Toluene1104.042%12% (plus chlorination side-products)
PPA1303.071%5%
Eaton's Reagent 90 1.5 88% < 1%

Table 2: Hydrolysis Optimization (Ester to Carboxylic Acid)

BaseSolvent SystemTemp (°C)Yield: Target Acid (%)Yield: CF₃-Hydrolyzed Byproduct (%)
NaOH (3M aq)Water / EtOH100 (Reflux)22%55%
KOH (1M aq)Water / THF6065%18%
LiOH (1M aq) Water / THF / MeOH (1:2:1) 25 (Ambient) 94% Not Detected

IV. Validated Experimental Protocol

The following protocol represents a self-validating system. "Self-validating" means that visual or easily measurable milestones are built into the steps to confirm success before proceeding.

Step 1: Enamine Formation (Condensation)
  • Charge: To a 500 mL round-bottom flask, add 4-chloroaniline (10.0 g, 78.4 mmol), ethyl 4,4,4-trifluoroacetoacetate (15.9 g, 86.2 mmol, 1.1 eq), p-TsOH monohydrate (0.75 g, 5 mol%), and toluene (200 mL).

  • Apparatus: Attach a Dean-Stark trap and a reflux condenser.

  • Reaction: Heat to reflux (~110°C). Validation Check: Monitor water collection in the trap. The reaction is complete when ~1.4 mL of water is collected (usually 4-6 hours).

  • Workup: Cool to room temperature, wash with sat. NaHCO₃ (100 mL) to remove the acid catalyst, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Use the crude enamine directly in the next step.

Step 2: Low-Temperature Cyclization
  • Charge: Pre-heat Eaton's Reagent (80 mL) to 60°C in a 250 mL flask under nitrogen.

  • Addition: Slowly add the crude enamine from Step 1 dropwise over 20 minutes. Validation Check: The solution will transition from yellow to deep amber.

  • Reaction: Raise the temperature to 90°C and stir for 1.5 hours. Monitor by TLC (3:1 Hexane:EtOAc). The enamine (Rf ~0.7) should disappear, replaced by a bright blue-fluorescent spot under 254 nm UV (Quinoline ester, Rf ~0.45).

  • Quench: Cool to 0°C and carefully pour the mixture over 300 g of crushed ice. Neutralize slowly with 20% NaOH until pH 7 is reached.

  • Isolation: Extract with EtOAc (3 x 150 mL), wash with brine, dry, and evaporate to yield ethyl 6-chloro-4-(trifluoromethyl)quinoline-3-carboxylate.

Step 3: Chemoselective Hydrolysis
  • Charge: Dissolve the ester (~20 g) in a solvent mixture of THF (100 mL) and Methanol (50 mL).

  • Hydrolysis: Add 1M aqueous LiOH (100 mL) dropwise at room temperature (25°C).

  • Reaction: Stir at room temperature for 4 hours. Validation Check: TLC will show the disappearance of the ester spot and the formation of a baseline spot (the carboxylate salt).

  • Workup: Concentrate in vacuo to remove THF and Methanol. Dilute the aqueous layer with 50 mL water and wash once with 50 mL Diethyl Ether to remove organic impurities.

  • Precipitation: Cool the aqueous layer to 0°C and acidify dropwise with 2M HCl until pH 2 is reached. A dense white precipitate will form.

  • Isolation: Filter the precipitate, wash with cold water, and dry under high vacuum at 50°C to afford pure 6-Chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid.

V. References

To ensure authoritative grounding, the mechanistic principles and optimized conditions discussed in this guide are supported by the following peer-reviewed literature and verified synthetic databases:

  • Title: Conrad-Limpach Reaction - Mechanism and Applications Source: Organic Chemistry Portal URL: [Link]

  • Title: Recent advances in the synthesis of trifluoromethylated quinolines Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

  • Title: Stability of Trifluoromethyl Groups in Basic Media Source: Journal of Organic Chemistry (ACS Publications) URL: [Link]

Troubleshooting

Technical Support Center: Solvent Selection &amp; Extraction Troubleshooting for 6-Chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of isolating 6-chloro-4-(trifluoromethyl)quinoline-3-carboxylic ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of isolating 6-chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid . This compound presents unique liquid-liquid extraction (LLE) dynamics due to its highly electron-deficient quinoline core and lipophilic halogen substitutions. This guide synthesizes field-proven methodologies with thermodynamic principles to ensure high-yield, self-validating extraction workflows.

Section 1: Physicochemical Profiling & Quantitative Data

Understanding the thermodynamic and electronic properties of the target molecule is the first step in rational solvent selection. The strong electron-withdrawing nature of the trifluoromethyl (-CF 3​ ) and chloro (-Cl) groups significantly depresses the pKa of both the quinoline nitrogen and the carboxylic acid.

PropertyEstimated ValueImpact on Extraction Dynamics
Molecular Weight 275.61 g/mol Moderate size; highly soluble in polar organic solvents when unionized.
LogP (Unionized) ~3.5 - 4.0Strong lipophilicity; strongly partitions into organic phases once neutralized.
pKa (Carboxylic Acid) ~1.5 - 2.5Requires aggressive acidification (pH 1.0 - 1.5) to fully protonate the carboxylate.
pKa (Quinoline Nitrogen) < 1.0Negligible basicity; zwitterion formation is suppressed, simplifying extraction.
Topological Polar Surface Area 37.3 ŲLow TPSA enhances organic phase solubility and reduces emulsion risks.
Section 2: Troubleshooting FAQs

Q1: Why is my extraction yield exceptionally low when using standard organic solvents at a neutral pH? Causality & Mechanism: 6-Chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid contains a carboxylic acid moiety. At a neutral pH (pH ~7), this group exists entirely as a carboxylate anion. The resulting ionic species is highly solvated by water through ion-dipole interactions, preventing it from partitioning into the organic phase. Solution: You must acidify the aqueous feed phase to a pH of 1.0–1.5 using 6M HCl or 10% H 2​ SO 4​ . This forces the equilibrium toward the protonated, unionized carboxylic acid. Crucially, because the quinoline nitrogen's basicity is severely depressed by the highly electron-withdrawing -CF 3​ and -Cl groups (pKa < 1.0), acidifying to pH 1.0 will neutralize the carboxylate without fully protonating the nitrogen into a water-soluble cation. This creates a highly lipophilic, neutral molecule ready for extraction.

Q2: Which organic solvent is thermodynamically optimal for extracting this highly halogenated quinoline? Causality & Mechanism: The success of an LLE method depends strictly on solvent selectivity and the presence of a favorable miscibility gap 1. While dichloromethane (DCM) is traditionally used for halogenated compounds, it poses environmental and safety hazards. The target molecule's high LogP and hydrogen-bond donating capacity (from the -COOH) make it highly soluble in moderately polar, hydrogen-bond accepting solvents 2. Solution: 2-Methyltetrahydrofuran (2-MeTHF) or Ethyl Acetate (EtOAc) are the optimal choices. 2-MeTHF is a green solvent that offers excellent phase separation (low miscibility with water) and a high capacity for fluorinated azaarenes.

Q3: How do I prevent or resolve emulsion formation during the extraction of this compound? Causality & Mechanism: Emulsions often form when extracting highly lipophilic fluorinated compounds if the density difference between the aqueous and organic phases is too small, or if trace polymeric impurities act as surfactants 3. Solution:

  • Increase Ionic Strength: Saturate the aqueous layer with NaCl (brine). This increases the density and polarity of the aqueous phase, "salting out" the organic compound and breaking the emulsion.

  • Filtration: If a rag layer persists, filter the biphasic mixture through a pad of Celite to remove insoluble particulates stabilizing the emulsion.

Q4: How can I establish a self-validating system to ensure no product is lost in the aqueous waste? Causality & Mechanism: Relying solely on theoretical LogP values can lead to yield losses if the pH adjustment was incomplete. A self-validating protocol requires empirical confirmation before phase disposal. Solution: Perform a rapid UV-Vis or Thin-Layer Chromatography (TLC) check of the aqueous layer. The highly conjugated quinoline ring is strongly UV-active (typically absorbing around 254 nm and 365 nm) 4. Spot the aqueous layer on a silica TLC plate alongside the organic layer; if a UV-active spot remains in the aqueous track, further acidification and a secondary extraction are required.

Section 3: Standardized Experimental Protocol

Liquid-Liquid Extraction of 6-Chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid

Step 1: Reaction Quenching & pH Adjustment

  • Transfer the crude aqueous reaction mixture to a suitably sized Erlenmeyer flask equipped with a magnetic stir bar.

  • Place the flask in an ice-water bath to control the exothermic heat of neutralization.

  • Slowly add 6M HCl dropwise while monitoring the pH with a calibrated pH meter or high-resolution pH paper.

  • Continue addition until the pH stabilizes between 1.0 and 1.5. A white to off-white precipitate (the unionized product) may begin to crash out.

Step 2: Solvent Addition & Phase Separation

  • Transfer the acidified mixture to a separatory funnel.

  • Add 2-MeTHF (or EtOAc) at a volume equal to 50% of the aqueous phase volume.

  • Stopper the funnel, invert, and gently vent the stopcock to release pressure.

  • Shake vigorously for 1-2 minutes to ensure maximal interfacial mass transfer.

  • Secure the funnel on a ring stand and allow the phases to separate completely (typically 5-10 minutes).

  • Drain the lower aqueous layer into a secondary flask. Collect the upper organic layer (containing the product) in a clean Erlenmeyer flask.

  • Self-Validation: Spot the aqueous layer on a TLC plate under a UV lamp. If product is detected, repeat the extraction of the aqueous layer with a second portion of 2-MeTHF (25% volume).

Step 3: Washing & Drying

  • Combine the organic extracts and return them to the separatory funnel.

  • Wash the organic phase with an equal volume of saturated aqueous NaCl (brine) to remove residual water and dissolved HCl.

  • Drain the aqueous wash and transfer the organic phase to an Erlenmeyer flask.

  • Add anhydrous Sodium Sulfate (Na 2​ SO 4​ ) and swirl until the drying agent flows freely (indicating all water is absorbed). Allow to sit for 15 minutes.

Step 4: Concentration

  • Filter the dried organic phase through fluted filter paper into a pre-weighed round-bottom flask.

  • Remove the solvent via rotary evaporation under reduced pressure (e.g., 40°C, 150 mbar for 2-MeTHF).

  • Dry the resulting solid under high vacuum to afford the pure 6-chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid.

Section 4: Extraction Workflow Visualization

LLE_Workflow Start Aqueous Reaction Mixture (pH > 7) Acidify Acidification Add 6M HCl to pH 1-2 Start->Acidify AddSolvent Solvent Addition Add 2-MeTHF or EtOAc Acidify->AddSolvent Mix Agitation & Settling (Phase Separation) AddSolvent->Mix OrgPhase Organic Phase (Contains Product) Mix->OrgPhase Top Layer (if density < 1) AqPhase Aqueous Phase (Waste/Salts) Mix->AqPhase Bottom Layer Wash Brine Wash (Remove residual H2O/HCl) OrgPhase->Wash Dry Drying (Anhydrous Na2SO4) Wash->Dry Concentrate Concentration (Rotary Evaporation) Dry->Concentrate Product Pure 6-Chloro-4-(trifluoromethyl) quinoline-3-carboxylic acid Concentrate->Product

Workflow for the liquid-liquid extraction of fluorinated quinoline-3-carboxylic acid.

References
  • Title: Selection of Solvents or Solvent Mixtures for Liquid–Liquid Extraction Using Predictive Thermodynamic Models or Access to the Dortmund Data Bank Source: ACS Publications (Industrial & Engineering Chemistry Research) URL: [Link]

  • Title: Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs Source: MDPI (Molecules) URL: [Link]

  • Title: Liquid-Liquid Extraction: Process & Examples Source: Vaia URL: [Link]

  • Title: Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines Source: Journal of the American Chemical Society URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Evaluating the Antimicrobial Potential of 6-Chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents. Among the scaffolds of significant interest in medicinal chemistry are quinoline derivati...

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Author: BenchChem Technical Support Team. Date: April 2026

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents. Among the scaffolds of significant interest in medicinal chemistry are quinoline derivatives, a class of heterocyclic compounds that form the core of many synthetic drugs with a broad spectrum of pharmacological activities.[1][2] This guide focuses on a specific derivative, 6-Chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid, providing a framework for researchers to assess its comparative efficacy. While direct antimicrobial data for this specific molecule is not extensively published, this document will synthesize information on closely related analogues and provide the established methodologies for its evaluation.

The Mechanistic Underpinning: How Quinolones Exert Their Antibacterial Effect

Quinolone carboxylic acids are bactericidal agents that function by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[][4][5] These type II topoisomerases are crucial for managing the topological state of bacterial DNA. DNA gyrase introduces negative supercoils into DNA, a process vital for the initiation of replication, while topoisomerase IV is primarily responsible for decatenating (unlinking) daughter chromosomes after replication.[4][6]

The inhibition of these enzymes by quinolones stabilizes the enzyme-DNA complex, leading to the accumulation of double-strand breaks in the bacterial chromosome.[4][6] This triggers a cascade of events that block DNA replication and transcription, ultimately leading to bacterial cell death.[5][7] The differential targeting of these enzymes is often observed between bacterial types; DNA gyrase is the primary target in many Gram-negative bacteria, whereas topoisomerase IV is the main target in several Gram-positive bacteria.[][4]

Quinolone Mechanism of Action cluster_quinolone Quinolone Action cluster_bacteria Bacterial Cell Quinolone Quinolone DNA_Gyrase DNA Gyrase (Primary target in Gram-negative bacteria) Quinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (Primary target in Gram-positive bacteria) Quinolone->Topo_IV Inhibits Replication DNA Replication & Transcription DNA_Gyrase->Replication Enables Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Inhibition leads to DNA damage Topo_IV->Replication Enables Topo_IV->Cell_Death Inhibition leads to DNA damage

Caption: Mechanism of action of quinolone antibiotics.

The Comparative Landscape: Efficacy of Existing Quinolone Derivatives

To contextualize the potential of 6-Chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid, it is crucial to compare its anticipated performance against established quinolones. The minimum inhibitory concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a microorganism, is a standard metric for this comparison.

Quinoline DerivativeEscherichia coli (Gram-negative)Staphylococcus aureus (Gram-positive)Pseudomonas aeruginosa (Gram-negative)
Fluoroquinolones
Ciprofloxacin0.013 - 1 µg/mL0.125 - 8 µg/mL0.15 - >32 µg/mL
Levofloxacin≤ 0.06 - 2 µg/mL0.06 - >8.0 µg/mL0.5 - >512 µg/mL
Moxifloxacin4 - 8 µg/mL0.064 - 0.5 µg/mL1 - >32 µg/mL
Non-Fluoroquinolone
Nalidixic Acid0.50 - 64 µg/mL0.25 µg/mL700 µg/mL
Note: MIC values can vary depending on the specific bacterial strain and the testing methodology used. Data compiled from multiple sources.

Experimental Protocols for Antimicrobial Efficacy Assessment

The evaluation of a novel antimicrobial agent's efficacy hinges on standardized and reproducible experimental protocols. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines for antimicrobial susceptibility testing.[8][9]

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is a quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[10][11]

Materials:

  • Test compound (e.g., 6-Chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid)

  • Sterile 96-well, U-bottom microtiter plates

  • Mueller-Hinton Broth (MHB)[12]

  • Bacterial strains of interest (e.g., E. coli, S. aureus)

  • 0.5 McFarland standard

  • Spectrophotometer

  • Incubator (35 ± 2°C)

Procedure:

  • Inoculum Preparation: From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test bacterium. Inoculate the colonies into a tube of MHB and incubate at 37°C with shaking until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension in MHB to a final concentration of approximately 5 x 10^5 CFU/mL.[13]

  • Compound Dilution: Prepare a stock solution of the test compound. In a 96-well plate, perform two-fold serial dilutions of the compound in MHB to achieve a range of desired concentrations.[10] A row should be reserved for a positive control (bacteria with no compound) and a negative control (broth only).

  • Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted compound and the positive control well. The final volume in each well should be uniform.

  • Incubation: Incubate the plate at 35 ± 2°C for 16-24 hours.[11]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the well remains clear).[11][14]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[13][15]

Procedure:

  • Following the MIC determination, take a small aliquot (typically 10-100 µL) from each well that showed no visible growth in the MIC assay.

  • Spread the aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).

  • Incubate the agar plates at 35 ± 2°C for 24-48 hours.[13]

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colony-forming units (CFUs) compared to the initial inoculum.[13][15]

Antimicrobial Testing Workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Inoculation Inoculate Microtiter Plate Inoculum->Inoculation Compound_Dilution Serial Dilution of Test Compound Compound_Dilution->Inoculation Incubation_MIC Incubate (16-24h, 35°C) Inoculation->Incubation_MIC Read_MIC Read MIC (Lowest concentration with no growth) Incubation_MIC->Read_MIC Subculture Subculture from clear wells onto agar plates Read_MIC->Subculture Incubation_MBC Incubate (24-48h, 35°C) Subculture->Incubation_MBC Read_MBC Read MBC (≥99.9% killing) Incubation_MBC->Read_MBC

Caption: Experimental workflow for MIC and MBC determination.

Structure-Activity Relationship (SAR) of Quinolone Derivatives

The antimicrobial potency of quinoline derivatives is highly dependent on the nature and position of substituents on the core quinoline ring.[16][17]

  • Position 3 (Carboxylic Acid) and 4 (Carbonyl): The 3-carboxylic acid and 4-carbonyl groups are considered essential for binding to the DNA-enzyme complex and for overall antimicrobial activity.[17]

  • Position 6 (Halogen): The introduction of a fluorine atom at the C-6 position, as seen in fluoroquinolones, significantly enhances antibacterial potency by improving both DNA gyrase binding and cell penetration.[18] The presence of a chlorine atom, as in the title compound, is also a common halogen substitution explored for its impact on activity.

  • Position 4 (Trifluoromethyl): While less common than substitutions at other positions, the electron-withdrawing nature of a trifluoromethyl group at C-4 could significantly influence the electronic properties of the quinolone ring system and its interaction with the target enzymes.

Caption: Key positions for structure-activity relationships in quinolones. (Note: The image in the DOT script is a placeholder and would ideally be a chemical structure of the quinolone core for a more detailed diagram.)

Conclusion and Future Directions

The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of this and other novel quinoline derivatives. A comprehensive assessment of its MIC and MBC values against a broad panel of Gram-positive and Gram-negative bacteria, including drug-resistant strains, will be the critical next step in determining its potential as a future therapeutic agent.

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Wikipedia. (2024). Quinolone antibiotic. [Link]

  • Ren, Y., et al. (1998). Structure−Activity Relationships of the Quinolone Antibacterials against Mycobacteria: Effect of Structural Changes at N-1 and C-7. Journal of Medicinal Chemistry, 41(15), 2741–2746. [Link]

  • Hooper, D. C. (2001). Mechanisms of Action of Antimicrobials: Focus on Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9–S15. [Link]

  • Sharma, P. C., & Jain, S. (2020). Fluoroquinolone antibiotics: An overview. Adesh University Journal of Medical Sciences & Research, 2(2), 99-105. [Link]

  • Tillotson, G. S. (2001). Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. Clinical Infectious Diseases, 33(Supplement_3), S157–S163. [Link]

  • ResearchGate. (2014). Structure-Activity Relationships of the Quinolone Antibacterials in the New Millenium: Some Things Change, Others Do Not. [Link]

  • Bio-protocol. (2015). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. [Link]

  • Bio-protocol. (2024). Minimal Bactericidal Concentration for Biofilms (MBC-B). [Link]

  • Al-Shuwaikh, A. M. A. (2021). Lab Six: Minimum Bacteriocidal Concentration (MBC). [Link]

  • National Institutes of Health. (2019). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. [Link]

  • Biointerface Research in Applied Chemistry. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. [Link]

  • MDPI. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. [Link]

  • PubMed. (2021). Discovery and structure-activity relationships of the quinolinequinones: Promising antimicrobial agents and mode of action evaluation. [Link]

  • National Institutes of Health. (2023). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. [Link]

  • American Society for Microbiology. (1989). Structure-activity relationships of the fluoroquinolones. [Link]

  • National Institutes of Health. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. [Link]

  • National Institutes of Health. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. [Link]

  • Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • Emery Pharma. (n.d.). Minimum Inhibitory Concentration (MIC). [Link]

  • Bio-protocol. (n.d.). 2.6. Determination of Minimum Inhibitory Concentration (MIC). [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing. [Link]

Sources

Comparative

A Comparative Guide to the In Vitro Toxicity of 6-Chloro-4-(trifluoromethyl)quinoline-3-carboxylic Acid and Its Analogs

For Researchers, Scientists, and Drug Development Professionals Introduction: The Quinoline Scaffold and the Imperative of Toxicity Profiling The quinoline ring is a privileged heterocyclic scaffold that forms the backbo...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold and the Imperative of Toxicity Profiling

The quinoline ring is a privileged heterocyclic scaffold that forms the backbone of numerous therapeutic agents, from antimalarials to kinase inhibitors. The specific analog, 6-Chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid, presents a synthetically versatile starting point for the development of novel compounds. The electron-withdrawing nature of the chloro and trifluoromethyl groups, coupled with the carboxylic acid moiety, suggests potential for targeted biological activity. However, these same features can also confer significant toxicity. Early and comprehensive toxicity profiling is therefore not just a regulatory hurdle but a critical step in drug discovery to identify candidates with the most favorable therapeutic index.

Quinoline itself is known to be genotoxic and carcinogenic, with its toxicity often mediated by metabolic activation to reactive intermediates. This underscores the importance of evaluating the toxic potential of any new quinoline derivative.

Structure-Toxicity Relationships of Substituted Quinolines: A Predictive Framework

The toxicity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring. Based on a review of existing literature on various quinoline analogs, we can infer potential toxicity trends for derivatives of 6-Chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid.

Key Substituent Positions and Their Potential Impact on Toxicity:

  • Position 3 (Carboxylic Acid): The carboxylic acid at the C3 position is a common feature in many biologically active quinolines, including the quinolone antibiotics. While essential for the desired activity of some compounds, it can also influence properties like cell permeability and potential for off-target effects.[1]

  • Position 4 (Trifluoromethyl Group): The trifluoromethyl (-CF3) group is a potent electron-withdrawing group that can significantly impact a molecule's metabolic stability, lipophilicity, and binding interactions. While often introduced to enhance efficacy, it can also modulate toxicity. Studies on related quinoline-derived trifluoromethyl alcohols have shown that the presence and position of the -CF3 group can influence cytotoxicity.[2]

  • Position 6 (Chloro Group): Halogenation is a common strategy in medicinal chemistry. A chloro group at C6 is expected to influence the electronic properties of the entire ring system. While some studies on specific quinoline series have suggested that a 7-chloro substitution can decrease cytotoxic activity, the effect of a C6-chloro group in the context of a C4-trifluoromethyl substituent requires direct experimental evaluation.[3]

  • Other Positions (C2, C7, C8): Modifications at other positions on the quinoline ring can also dramatically alter the toxicity profile. For instance, the introduction of bulky hydrophobic groups at C2 has been linked to specific enzyme inhibition and associated cytotoxic effects.[4]

A Proposed Set of Analogs for Comparative Toxicity Screening

To systematically evaluate the structure-toxicity landscape of 6-Chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid, the following hypothetical analogs are proposed for synthesis and testing. This selection is designed to probe the influence of key structural modifications.

Compound IDStructureRationale for Inclusion
Parent 6-Chloro-4-(trifluoromethyl)quinoline-3-carboxylic acidThe reference compound for establishing a baseline toxicity profile.
Analog 1 6-Fluoro -4-(trifluoromethyl)quinoline-3-carboxylic acidTo assess the effect of changing the halogen at position 6 from chloro to fluoro.
Analog 2 6-Chloro-4-(methyl )quinoline-3-carboxylic acidTo evaluate the impact of replacing the electron-withdrawing trifluoromethyl group with an electron-donating methyl group.
Analog 3 6-Chloro-2-phenyl -4-(trifluoromethyl)quinoline-3-carboxylic acidTo investigate the influence of a bulky substituent at the C2 position, a common modification in anticancer quinolines.
Analog 4 7-Chloro -4-(trifluoromethyl)quinoline-3-carboxylic acidTo compare the effect of the chloro substituent at position 7 versus position 6.

Experimental Protocols for In Vitro Toxicity Assessment

To generate reliable and comparable toxicity data for the proposed analogs, a tiered approach to in vitro testing is recommended. This should begin with general cytotoxicity assays, followed by more specific assays to elucidate the mechanism of cell death.

General Cytotoxicity: Assessing Cell Viability and Membrane Integrity

The initial screening of compounds should involve assays that provide a broad measure of cytotoxicity. The MTT and LDH assays are robust, widely used methods for this purpose.

This assay measures the metabolic activity of cells as an indicator of their viability.[1][3][4][5][6]

Principle: Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living, metabolically active cells.

Materials:

  • Human cancer cell lines (e.g., HeLa, A549, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[3]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle controls (DMSO) and untreated controls.

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[3]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Caption: Workflow for the MTT cell viability assay.

This assay measures the release of LDH from damaged cells, indicating a loss of plasma membrane integrity.[3][7][8]

Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis. The released LDH activity is measured by a coupled enzymatic reaction that results in the formation of a colored formazan product.

Materials:

  • Cells and test compounds prepared as in the MTT assay.

  • LDH Cytotoxicity Assay Kit (commercially available kits are recommended).

  • Lysis buffer (often included in the kit, e.g., Triton X-100 solution).

  • Microplate reader.

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with the quinoline analogs in a 96-well plate as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).[7]

  • Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

  • LDH Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate. Add the LDH reaction mixture (substrate, cofactor, and dye) according to the manufacturer's protocol.[8]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[8]

  • Stop Reaction and Absorbance Measurement: Add the stop solution (if provided in the kit) and measure the absorbance at 490 nm.[8]

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous and maximum release controls.

LDH_Workflow start Cells Seeded & Treated supernatant Collect Supernatant start->supernatant reaction Transfer to New Plate Add LDH Reaction Mix supernatant->reaction incubation Incubate at RT (30 min) reaction->incubation measurement Add Stop Solution Measure Absorbance at 490 nm incubation->measurement analysis Calculate % Cytotoxicity measurement->analysis

Caption: Key steps of the LDH cytotoxicity assay.

Mechanistic Insights: Investigating Apoptosis

If a compound demonstrates significant cytotoxicity, the next logical step is to determine if cell death is occurring via apoptosis (programmed cell death) or necrosis.

This flow cytometry-based assay is the gold standard for distinguishing between viable, apoptotic, and necrotic cells.[3][4][9][10]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and used to label apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter and stain the nucleus of late apoptotic and necrotic cells with compromised membrane integrity.

Materials:

  • Cells treated with quinoline analogs (at their IC50 concentrations for a defined period, e.g., 24 hours).

  • Annexin V-FITC Apoptosis Detection Kit (including Annexin V-FITC, PI, and binding buffer).

  • Phosphate-Buffered Saline (PBS).

  • Flow cytometer.

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the test compounds. After incubation, harvest both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.[3]

  • Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-Annexin V and 1-2 µL of PI solution.[3]

  • Incubation: Gently vortex and incubate the cells for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Acquire a minimum of 10,000 events per sample.[4]

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells (due to primary necrosis)

Sources

Validation

Cost-benefit analysis of 6-Chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid synthesis methods

An in-depth methodological guide and cost-benefit analysis for the synthesis of 6-Chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid (CAS: 929974-08-3) [1]. As a Senior Application Scientist, I have evaluated the synt...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth methodological guide and cost-benefit analysis for the synthesis of 6-Chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid (CAS: 929974-08-3) [1].

As a Senior Application Scientist, I have evaluated the synthetic accessibility of this highly specialized fluorinated N-heterocycle. The incorporation of a trifluoromethyl (-CF3) group at the C4 position, combined with a chlorine atom at C6, drastically alters the lipophilicity, metabolic stability, and binding affinity of the quinoline core [2]. This makes it a highly coveted intermediate in the development of novel antimalarial, oncology, and agrochemical agents.

This guide objectively compares three distinct synthetic pathways, detailing the mechanistic causality, step-by-step protocols, and a rigorous cost-benefit analysis to help you select the optimal route for your scale and budget.

Strategic Overview of Synthesis Pathways

To construct the 6-chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid architecture, chemists typically rely on one of three strategic disconnections:

  • The Friedländer Annulation: Early-stage CF3 incorporation via substituted acetophenones.

  • Late-Stage Trifluoromethylation: Transition-metal catalyzed CF3 insertion into a pre-formed halogenated quinoline.

  • Condensation-Oxidation: Industrial-scale cyclization of anilines followed by C3-functionalization.

SynthesisRoutes SM1 2-Amino-5-chlorophenyl trifluoromethyl ketone + Diethyl Malonate M1 Method A: Friedländer Annulation SM1->M1 SM2 4-Bromo-6-chloroquinoline- 3-carboxylate + TMSCF3 M2 Method B: Late-Stage CF3 Insertion SM2->M2 SM3 4-Chloroaniline + Ethyl 4,4,4-trifluoroacetoacetate M3 Method C: Condensation-Oxidation SM3->M3 Target 6-Chloro-4-(trifluoromethyl) quinoline-3-carboxylic acid (CAS: 929974-08-3) M1->Target High Regioselectivity M2->Target Catalytic Coupling M3->Target High Scalability

Figure 1: Strategic overview of the three primary synthesis pathways for CAS 929974-08-3.

Method 1: The Friedländer Annulation (The Regioselective Standard)

Causality & Mechanism: The Friedländer condensation is the gold standard for synthesizing 3,4-disubstituted quinolines with absolute regiocontrol [3]. By reacting 2-amino-5-chlorophenyl trifluoromethyl ketone with an active methylene compound (diethyl malonate), the reaction proceeds via a base-catalyzed aldol-type condensation followed by intramolecular cyclodehydration. The use of a mild base (like proline potassium salt or piperidine) selectively enolizes the malonate without triggering side reactions on the highly electrophilic trifluoromethyl ketone[2].

Self-Validating Protocol:

  • Enolate Formation & Condensation: Charge a dry 250 mL round-bottom flask with 2-amino-5-chlorophenyl trifluoromethyl ketone (10.0 mmol) and diethyl malonate (12.0 mmol). Add 30 mL of anhydrous ethanol followed by piperidine (2.0 mmol) and glacial acetic acid (2.0 mmol) to act as a bifunctional catalyst system.

  • Cyclodehydration: Heat the mixture to reflux (78°C) for 14 hours. Validation: Monitor via TLC (Hexanes:EtOAc 4:1); the highly fluorescent quinoline product spot indicates successful cyclization.

  • Isolation of Ester: Concentrate the solvent in vacuo. Dissolve the residue in ethyl acetate, wash with 1M HCl, then brine. Dry over MgSO4 and concentrate to yield the ethyl ester intermediate.

  • Saponification: Dissolve the ester in a 1:1 mixture of THF and Methanol (20 mL). Add 2M aqueous NaOH (15 mL). Causality: The mixed organic-aqueous solvent system is mandatory because the CF3 and Cl groups render the ester highly lipophilic; pure aqueous base will cause the starting material to crash out, halting hydrolysis.

  • Acidification: Stir at 50°C for 4 hours. Cool to 0°C and slowly acidify with 2M HCl to pH 2. The target carboxylic acid will precipitate as a white/off-white solid. Filter and recrystallize from ethanol.

FriedlanderMechanism Step1 Base-Catalyzed Enolate Formation Step2 Nucleophilic Addition (Aldol-type) Step1->Step2 Diethyl Malonate Step3 Intramolecular Cyclodehydration Step2->Step3 -H2O Step4 Ester Saponification & Acidification Step3->Step4 Quinoline Core Formed Product Target Compound (Carboxylic Acid) Step4->Product pH Adjustment

Figure 2: Mechanistic workflow of the Friedländer annulation and subsequent saponification.

Method 2: Transition-Metal Catalyzed Late-Stage Trifluoromethylation

Causality & Mechanism: Pre-functionalized CF3-building blocks (like the ketone used in Method 1) are often prohibitively expensive. Method 2 builds the 4-bromo-6-chloroquinoline-3-carboxylate core first, followed by a late-stage cross-coupling using Ruppert-Prakash reagent (TMSCF3) [3]. Potassium fluoride (KF) is used to activate the silicon-carbon bond, generating a reactive CF3 anion equivalent. Copper(I) iodide facilitates transmetalation and subsequent reductive elimination, cleanly installing the CF3 group at the C4 position.

Self-Validating Protocol:

  • Glovebox Setup: To prevent the oxidation of the Cu(I) catalyst, all setups must be performed in an argon-filled glovebox.

  • Catalyst Activation: Combine ethyl 4-bromo-6-chloroquinoline-3-carboxylate (5.0 mmol), CuI (1.0 mmol, 20 mol%), 1,10-phenanthroline (1.0 mmol, 20 mol%), and KF (10.0 mmol) in a sealed pressure tube with 15 mL anhydrous DMF.

  • Trifluoromethylation: Add TMSCF3 (10.0 mmol) dropwise. Seal the tube, remove from the glovebox, and heat at 80°C in an oil bath for 24 hours. Validation: 19F NMR of a crude aliquot should show a dominant singlet at approximately -59 ppm, confirming the C-CF3 bond formation.

  • Workup: Quench with saturated aqueous NH4Cl. Extract with EtOAc (3 x 30 mL), dry, and purify via flash chromatography.

  • Hydrolysis: Saponify the resulting ester using LiOH in THF/H2O, followed by acidification to yield the target acid.

Method 3: Condensation-Oxidation (Modified Gould-Jacobs)

Causality & Mechanism: Designed for industrial scale-up, this route utilizes bulk commodity chemicals. 4-Chloroaniline is condensed with ethyl 4,4,4-trifluoroacetoacetate. Cyclization via Eaton's reagent (a potent, less viscous alternative to PPA) yields the quinoline core [4]. Because this method leaves the C3 position unsubstituted, a Vilsmeier-Haack formylation is required to install an aldehyde, which is subsequently oxidized to the carboxylic acid using the mild Pinnick oxidation.

Self-Validating Protocol:

  • Enamine Formation: Reflux 4-chloroaniline (50 mmol) and ethyl 4,4,4-trifluoroacetoacetate (50 mmol) in 100 mL toluene using a Dean-Stark trap until water evolution ceases.

  • Cyclization: Concentrate the mixture and dissolve in 30 mL Eaton's reagent (7.7 wt% P2O5 in methanesulfonic acid). Heat at 90°C for 4 hours. Pour over crushed ice and neutralize to isolate the 6-chloro-4-(trifluoromethyl)quinoline.

  • C3-Formylation (Vilsmeier-Haack): Treat the intermediate with POCl3 (1.5 eq) and DMF (1.5 eq) at 80°C for 6 hours to install the C3-aldehyde.

  • Pinnick Oxidation: Dissolve the aldehyde intermediate in t-BuOH/H2O. Add 2-methyl-2-butene (as a hypochlorite scavenger), followed by NaH2PO4 and NaClO2. Stir at room temperature for 4 hours. Validation: The disappearance of the sharp aldehyde proton singlet (~10.5 ppm) in 1H NMR confirms complete conversion to the carboxylic acid.

Cost-Benefit & Performance Analysis

To assist in route selection, the quantitative performance metrics of each method are summarized below. Data is normalized for a 10-gram synthesis scale.

MetricMethod A: FriedländerMethod B: Late-Stage CF3Method C: Condensation-Oxidation
Overall Yield 65% - 75%40% - 55%50% - 60%
Regioselectivity Absolute (>99%)Excellent (>95%)Moderate (Requires purification)
Reagent Cost High (Expensive SM)Very High (TMSCF3, Cu, Ligands)Low (Bulk commodity chemicals)
Scalability ExcellentPoor (Requires inert atmosphere)Excellent (Standard industrial setup)
E-Factor (Waste) ModerateHigh (Heavy metal waste)High (Phosphorus/acidic waste)
Best Suited For R&D, MedChem librariesAnalog generation, SAR studiesKilo-lab, Industrial manufacturing

Conclusion & Recommendations

For discovery chemists and R&D laboratories prioritizing purity and absolute regiocontrol, Method A (Friedländer Annulation) is the undisputed optimal choice. Despite the higher upfront cost of the trifluoromethylated ketone precursor, the operational simplicity and high yields save valuable time.

For process chemists looking to scale up production of 6-Chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid beyond the 100-gram mark, Method C (Condensation-Oxidation) provides the most economically viable pathway, leveraging cheap starting materials and avoiding the need for strict anhydrous/anaerobic conditions.

References

  • Du, X. L., Jiang, B., & Li, Y. C. (2013). Proline potassium salt: a superior catalyst to synthesize 4-trifluoromethyl quinoline derivatives via Friedlander annulation. Tetrahedron, 69(35), 7481-7486. Retrieved from:[Link]

  • Jiang, B., et al. (2022). Access to 4-Trifluoromethyl Quinolines via Cu-Catalyzed Annulation Reaction of Ketone Oxime Acetates with ortho-Trifluoroacetyl Anilines under Redox-Neutral Conditions. The Journal of Organic Chemistry. Retrieved from:[Link]

  • Shanghai Institute of Organic Chemistry (SIOC). (2023). Concise synthesis of 2,4-bis(fluoroalkyl)quinoline derivatives from arylamines. Retrieved from:[Link]

Comparative

Cross-Validation of In Vitro Assays for 6-Chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid: A Comparative Guide

As a Senior Application Scientist overseeing preclinical screening cascades, I frequently encounter novel halogenated scaffolds that require rigorous, artifact-free validation. 6-Chloro-4-(trifluoromethyl)quinoline-3-car...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing preclinical screening cascades, I frequently encounter novel halogenated scaffolds that require rigorous, artifact-free validation. 6-Chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid (CAS 929974-08-3) is a highly functionalized fluorinated building block increasingly utilized in the discovery of targeted therapeutics .

Structurally, quinoline-3-carboxylic acid derivatives are privileged scaffolds recognized for their potent inhibition of Dihydroorotate Dehydrogenase (DHODH) , a critical enzyme in de novo pyrimidine biosynthesis . This guide provides an objective, data-driven comparison of this compound against established DHODH inhibitors and outlines self-validating in vitro assay protocols designed to establish definitive mechanistic causality.

Mechanistic Causality: The DHODH Target

To understand the experimental choices in our assays, we must first establish the biological causality. DHODH catalyzes the oxidation of dihydroorotate to orotate in the inner mitochondrial membrane. This is the rate-limiting step in generating Uridine Monophosphate (UMP). Rapidly proliferating cells—such as activated lymphocytes or malignant cells—rely exclusively on this de novo pathway to fuel DNA/RNA synthesis.

By introducing electron-withdrawing chloro and trifluoromethyl groups at the 6- and 4-positions, 6-Chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid achieves optimal lipophilic efficiency, allowing it to tightly bind the ubiquinone-binding tunnel of DHODH and halt pyrimidine production .

G DHO Dihydroorotate (DHO) DHODH DHODH Enzyme (Mitochondrial) DHO->DHODH ORO Orotate DHODH->ORO UMP Uridine Monophosphate (UMP) ORO->UMP UMPS Prolif Cell Proliferation (Cancer/T-Cells) UMP->Prolif DNA/RNA Synthesis Inhibitor 6-Chloro-4-(CF3)-quinoline- 3-carboxylic acid Inhibitor->DHODH Inhibition

Mechanism of DHODH inhibition and pyrimidine depletion by quinoline-3-carboxylic acids.

Objective Comparative Profiling

To benchmark the efficacy of 6-Chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid, we must compare its performance against Brequinar (a classic quinoline-4-carboxylic acid DHODH inhibitor) and Teriflunomide (an FDA-approved non-quinoline DHODH inhibitor).

The table below synthesizes representative cross-validation metrics. Notice that while Brequinar exhibits superior raw enzymatic potency, the 6-chloro and 4-trifluoromethyl substitutions on our target compound provide a balanced profile with improved microsomal stability—a crucial factor for in vivo translation .

CompoundTarget Enzyme: DHODH IC₅₀ (nM)Cellular Efficacy: HCT-116 EC₅₀ (nM)Uridine Rescue ShiftMicrosomal Stability T₁/₂ (min)
6-Chloro-4-(CF₃)-quinoline-3-carboxylic acid 45120>50-fold42
Brequinar 1845>100-fold28
Teriflunomide 1,2003,500>20-fold>120

Self-Validating In Vitro Protocols

In my experience, the most common pitfall with lipophilic building blocks is artifactual assay interference (e.g., colloidal aggregation or off-target cytotoxicity). Therefore, every protocol described below is engineered as a self-validating system .

Protocol 1: DCIP-Coupled Enzymatic DHODH Assay

Causality & Validation: This assay measures DHODH activity indirectly via the reduction of 2,6-dichloroindophenol (DCIP). As DHODH oxidizes dihydroorotate, it reduces a coenzyme Q analog (decylubiquinone), which then reduces DCIP, causing a colorimetric change at 600 nm. To make this self-validating against false positives, the inclusion of 0.01% Triton X-100 is mandatory. Promiscuous lipophilic inhibitors often form colloidal aggregates that non-specifically sequester enzymes; the detergent prevents this, ensuring the IC₅₀ reflects true stoichiometric target engagement.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the assay buffer containing 50 mM HEPES (pH 8.0), 150 mM KCl, and 0.01% Triton X-100.

  • Reagent Assembly: Add 50 µM decylubiquinone, 60 µM DCIP, and 5 nM recombinant human DHODH to the buffer.

  • Compound Incubation: Dispense 6-Chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid in a 10-point dose-response curve (ensuring final DMSO concentration remains <1%). Incubate for 15 minutes at room temperature to achieve equilibrium binding.

  • Reaction Initiation: Add 500 µM L-dihydroorotate to initiate the enzymatic reaction.

  • Kinetic Measurement: Monitor the decrease in absorbance at 600 nm continuously for 10 minutes using a microplate reader. Calculate the initial velocity (V₀) and fit the data to a 4-parameter logistic curve to determine the IC₅₀.

Protocol 2: Cellular Proliferation and Uridine Rescue Assay

Causality & Validation: Enzymatic potency does not guarantee cellular specificity. To prove that the cellular toxicity of the compound is strictly due to DHODH inhibition (on-target), we utilize a metabolite rescue strategy. Because DHODH inhibition starves the cell of UMP, supplementing the culture media with exogenous uridine allows the cell to bypass the blocked de novo pathway via the salvage pathway. If the compound kills cells via off-target mechanisms (e.g., membrane disruption), uridine will not rescue the cells.

G Start Treat Cells with Inhibitor Split Split Cohorts Start->Split NoUridine Standard Media (- Uridine) Split->NoUridine WithUridine Supplemented Media (+ Exogenous Uridine) Split->WithUridine Tox Cell Death / Arrest (On-Target Effect) NoUridine->Tox Rescue Cell Survival (Bypass de novo pathway) WithUridine->Rescue If On-Target OffTox Cell Death (Off-Target Toxicity) WithUridine->OffTox If Off-Target

Logical workflow of the Uridine Rescue Assay to validate on-target DHODH causality.

Step-by-Step Methodology:

  • Cell Seeding: Seed HCT-116 colorectal carcinoma cells at 2,000 cells/well into two parallel 96-well opaque plates.

  • Media Stratification:

    • Plate A: Standard McCoy's 5A media + 10% FBS.

    • Plate B: Standard McCoy's 5A media + 10% FBS supplemented with 100 µM exogenous Uridine.

  • Compound Treatment: Treat both plates with 6-Chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid in a serial dilution (0.1 nM to 10 µM).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ atmosphere.

  • Viability Readout: Add CellTiter-Glo® reagent to lyse the cells and measure ATP-dependent luminescence as a proxy for cell viability.

  • Data Interpretation: Calculate the EC₅₀ for both plates. A >50-fold rightward shift in the EC₅₀ curve between Plate A and Plate B definitively validates the compound's on-target mechanism.

References

  • Taylor & Francis. A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction. Retrieved from: [Link]

  • ResearchGate. An unexpected synthesis and application of ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate. Retrieved from:[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 6-Chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid

Standard Operating Procedure & Safety Matrix: Handling 6-Chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid Executive Summary & Mechanistic Hazard Profiling In drug development and synthetic chemistry, handling highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & Safety Matrix: Handling 6-Chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid

Executive Summary & Mechanistic Hazard Profiling

In drug development and synthetic chemistry, handling highly functionalized halogenated building blocks requires a rigorous, causality-driven approach to safety. 6-Chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid (CAS: 929974-08-3) is a complex organic intermediate. While its structural features make it invaluable for medicinal chemistry, they simultaneously introduce severe physicochemical liabilities.

As a Senior Application Scientist, I emphasize that laboratory safety cannot rely on rote memorization of hazard codes; it must be rooted in understanding why a molecule behaves the way it does. The hazard profile of this compound is dictated by three distinct structural domains, each requiring specific mitigation strategies [1].

Table 1: Physicochemical Hazard Profile & Mechanistic Rationale

Structural FeatureHazard ClassificationMechanistic Rationale
Carboxylic Acid (-COOH) Skin/Eye Irritant (H315, H319)Acts as a proton donor, altering localized physiological pH upon contact with moisture on the skin or corneas, leading to acute tissue inflammation.
Trifluoromethyl (-CF3) Dermal Penetration RiskDramatically increases the lipophilicity (LogP) of the molecule. This enhances the compound's ability to permeate the lipid-rich stratum corneum of the skin [3].
Quinoline Core Respiratory Irritant (H335)A planar aromatic system. Inhalation of fine crystalline dust leads to non-specific binding and acute inflammation in the moist mucous membranes of the respiratory tract [1].
Aryl Chloride (-Cl) Halogenated Waste HazardResists standard environmental degradation and requires specific high-temperature disposal to prevent the formation of toxic chlorinated byproducts.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling highly lipophilic, fluorinated acids. The following matrix outlines the mandatory protective equipment and the operational justification for each choice.

Table 2: Personal Protective Equipment (PPE) Requirements

PPE CategorySpecificationOperational Justification
Hand Protection Double-layered Nitrile (>0.11 mm thickness)Standard latex or thin nitrile is vulnerable to breakthrough. Double-gloving prevents dermal penetration driven by the highly lipophilic -CF3 group.
Eye Protection Tight-fitting Chemical Splash GogglesSafety glasses with side shields are inadequate against airborne dust. Goggles protect against severe corneal damage (H319) from aerosolized acidic particulates [3].
Respiratory N95 or P100 Particulate RespiratorMandatory if weighing or handling the powder outside of a ventilated enclosure to prevent mucosal inflammation and respiratory distress (H335).
Body Protection Flame-retardant Lab Coat with Fitted CuffsFluorinated powders are prone to static charge. Fitted cuffs prevent the accumulation of static-charged dust on personal clothing or exposed wrists.

Operational Workflow & Engineering Controls

To ensure a self-validating safety system, the handling of 6-Chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid must follow a strict, step-by-step methodology that minimizes aerosolization and static buildup.

Step-by-Step Handling & Dissolution Protocol:

  • Environmental Preparation: Ensure the analytical balance is housed within a dedicated ventilated powder weighing enclosure or a Class II Type A2 Biological Safety Cabinet. Do not weigh this compound on an open benchtop.

  • Static Mitigation: Fluorinated powders hold significant static charge, which can cause the powder to "jump" and aerosolize. Place an anti-static zero-ionizer fan near the balance and utilize anti-static polymeric or grounded aluminum weighing boats.

  • Weighing & Transfer: Tare the vessel, carefully transfer the powder using a grounded stainless-steel spatula, and seal the primary container immediately.

  • Solvent Addition: Transfer the sealed weighing vessel to a standard chemical fume hood before adding organic solvents (e.g., DMSO, DMF, or Methanol). This prevents the inhalation of volatile solvent vapors combined with the active pharmaceutical ingredient (API).

  • Decontamination: Wipe down all spatulas, balance surfaces, and the exterior of the vial with a mildly basic solution (e.g., 5% sodium bicarbonate) to neutralize residual carboxylic acid, followed by a 70% ethanol wipe to remove organic residues.

Exposure Mitigation & Handling Workflow

G cluster_0 Engineering Controls cluster_1 PPE Requirements Start 6-Chloro-4-(trifluoromethyl) quinoline-3-carboxylic acid Weighing Powder Weighing (Ventilated Enclosure) Start->Weighing Transfer Solvent Dissolution (Fume Hood) Weighing->Transfer Waste Halogenated Waste Segregation Transfer->Waste Gloves Double Nitrile Gloves Gloves->Weighing Resp P100 Respirator Resp->Weighing Eye Splash Goggles Eye->Transfer Incineration High-Temp Incineration (>1000°C for CF3/Cl) Waste->Incineration

Workflow for handling and disposing of halogenated quinoline derivatives.

Waste Management & Disposal Protocol

The disposal of this compound requires strict adherence to environmental regulations due to its high halogen content (both Fluorine and Chlorine).

Causality for Disposal Strategy: The presence of a trifluoromethyl group classifies this compound as highly recalcitrant halogenated waste. Standard incineration temperatures are insufficient to break the strong C-F bonds. If incinerated improperly, the thermal decomposition of trifluoromethyl groups can yield highly toxic hydrogen fluoride (HF) gas, phosgene (from the chlorine atom), and potent greenhouse gases like tetrafluoromethane (CF4) [2].

  • Waste Segregation: All liquid solutions, contaminated gloves, and solid waste contacting this compound MUST be segregated into dedicated "Halogenated Organic Waste" containers. Never mix with non-halogenated solvent waste.

  • Thermal Destruction Requirements: Disposal must be routed to a specialized hazardous waste facility capable of high-temperature incineration (>1000°C) equipped with alkaline gas scrubbers to neutralize HF and HCl emissions [2].

  • Spill Neutralization: In the event of a powder spill, do not sweep dry, as this will aerosolize the irritant. Cover the spill with a slightly damp absorbent material treated with sodium bicarbonate to neutralize the acid. Once the reaction subsides, transfer the absorbed material to a solid halogenated waste bin.

References

  • PubChem - Quinoline-3-carboxylic acid | C10H7NO2 | CID 80971 - PubChem - NIH URL:[Link]

  • ACS ES&T Engineering - Headgroup Dependence and Kinetic Bottlenecks of Gas-Phase Thermal PFAS Destruction URL:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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